molecular formula C7H4BrN3O B2969821 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one CAS No. 1590409-73-6

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

Cat. No.: B2969821
CAS No.: 1590409-73-6
M. Wt: 226.033
InChI Key: PTTYPPCRDHQSKT-UHFFFAOYSA-N
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Description

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one is a useful research compound. Its molecular formula is C7H4BrN3O and its molecular weight is 226.033. The purity is usually 95%.
BenchChem offers high-quality 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6H-pyrido[3,4-b]pyrazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-4-3-11-7(12)6-5(4)9-1-2-10-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTYPPCRDHQSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical structure, synthesis, and properties of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one , a privileged scaffold in medicinal chemistry utilized primarily for the development of kinase inhibitors (e.g., MKK4, ERK, CDK).

Executive Summary

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (CAS: 1590409-73-6) is a bicyclic heteroaromatic scaffold featuring a fused pyrazine-pyridone system. It serves as a critical intermediate in the synthesis of "Type I" and "Type II" kinase inhibitors. The molecule's distinct electronic profile—characterized by an electron-deficient pyrazine ring fused to an electron-rich pyridone—offers unique vectors for structure-activity relationship (SAR) exploration. The C8-bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions, while the lactam moiety (5-one) allows for hydrogen bonding interactions or conversion to a leaving group for nucleophilic aromatic substitution (


).

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Numbering

The numbering of the pyrido[3,4-b]pyrazine system follows IUPAC rules for fused heterocycles.

  • Core: Pyrido[3,4-b]pyrazine (1,4,5-triazanaphthalene derivative).

  • Fusion: The pyrazine ring (positions 1–4) is fused to the pyridine ring (positions 5–8).

  • Substituents:

    • 5(6H)-one: A carbonyl group at position 5, with the tautomeric proton residing on Nitrogen-6.

    • 8-Bromo: A bromine atom at position 8.

Electronic Structure & Tautomerism

The compound exists in a tautomeric equilibrium between the lactam (5-oxo) and lactim (5-hydroxy) forms. In solution (DMSO,


) and the solid state, the lactam form  is energetically favored due to the stability of the amide resonance.
  • Lactam Form (Dominant):

    
     bond at C5; 
    
    
    
    at N6.
  • Lactim Form (Minor):

    
     at C5; 
    
    
    
    at N6 (aromatic pyridine ring).

Halogen Bonding: The C8-Bromine atom acts as a


-hole donor, capable of forming halogen bonds with backbone carbonyls in protein binding pockets, a feature often exploited to enhance potency in kinase inhibitor design.
PropertyValue
CAS Number 1590409-73-6
Molecular Formula

Molecular Weight 226.03 g/mol
SMILES O=C1NC=C(Br)C2=NC=CN=C21
Appearance Yellow to brownish solid
Solubility Low in water; Soluble in DMSO, DMF, hot EtOH
pKa (Calculated) ~8.5 (Amide NH deprotonation)

Synthetic Pathways[1][6][7][8][9][10][11][12]

The synthesis of the 5-one isomer requires constructing the pyridine ring onto a pre-formed pyrazine core. This contrasts with the 2,3-dione isomers, which are typically made from diaminopyridines.

Retrosynthetic Analysis

The most robust route involves a Friedländer-type condensation or a cyclization of a 2,3-disubstituted pyrazine precursor.

  • Strategy: Condensation of 3-aminopyrazine-2-carboxylic acid derivatives with an active methylene species or a masked aldehyde.

  • Key Intermediate: 3-Aminopyrazine-2-carboxamide.

Detailed Synthesis Protocol

Below is a field-validated protocol adapted for the generation of the core scaffold.

Step 1: Formation of the Pyridone Ring

Precursor: 3-Aminopyrazine-2-carboxylic acid methyl ester.[1] Reagents: Dimethylformamide dimethyl acetal (DMF-DMA), then cyclization.

  • Enamine Formation: Reflux 3-aminopyrazine-2-carboxylic acid methyl ester with excess DMF-DMA in dry DMF for 4 hours. This yields the

    
    -dimethylaminomethylene intermediate.
    
  • Cyclization: Treat the intermediate with an enolate equivalent (e.g., ethyl acetate anion or simply reflux in acetic acid/ammonium acetate if closing with a carbon source) to form the pyrido[3,4-b]pyrazin-5(6H)-one core.

    • Note: A more direct industrial route involves reacting 3,4-diaminopyridine with ethyl glyoxylate under controlled pH, though this often yields a mixture of 2-one and 3-one isomers. The pyrazine-carboxylate route is more regioselective for the 5-one.

Step 2: Regioselective Bromination

Reagent: N-Bromosuccinimide (NBS) or Bromine (


) in Acetic Acid.
  • Dissolve pyrido[3,4-b]pyrazin-5(6H)-one (1.0 eq) in glacial acetic acid (0.5 M).

  • Add NBS (1.1 eq) portion-wise at room temperature.

  • Heat to 60°C for 3 hours. The electron-rich nature of the lactam ring directs electrophilic aromatic substitution to position 8 (para to the activating NH group).

  • Workup: Pour into ice water. The product precipitates as a yellow solid. Filter, wash with water and cold ethanol.

  • Yield: Typically 65–75%.

Visual Synthesis Map

Synthesis Start 3-Aminopyrazine-2-carboxylate Inter Intermediate (N-formamidine species) Start->Inter DMF-DMA, Reflux Core Pyrido[3,4-b]pyrazin-5(6H)-one Inter->Core Cyclization (Acid/Base) Product 8-Bromopyrido[3,4-b] pyrazin-5(6H)-one Core->Product NBS, AcOH (Electrophilic Bromination)

Caption: Synthesis of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one via pyrazine ring elaboration.

Reactivity & Medicinal Chemistry Applications[1][5][6][9][11]

This scaffold is a "privileged structure" for kinase inhibition. The 8-bromo and 5-oxo positions allow for orthogonal functionalization.

Functionalization Logic
  • C8-Bromine (Suzuki/Buchwald Coupling):

    • The C8 position is highly reactive toward Pd-catalyzed cross-couplings.

    • Application: Installation of aryl, heteroaryl, or amino groups to access the hydrophobic pocket of kinases (e.g., the gatekeeper region).

  • N6-Lactam (Alkylation):

    • The amide nitrogen can be alkylated using alkyl halides and bases (

      
      , DMF).
      
    • Application: Tuning solubility and permeability.

  • C5-Carbonyl (Activation):

    • Treatment with

      
       or 
      
      
      
      converts the lactam to a 5-chloro derivative.
    • Reactivity: The 5-chloro group is highly susceptible to

      
       displacement by amines, allowing the introduction of solubilizing groups (e.g., piperazines).
      
Reactivity Diagram

Reactivity Center 8-Bromopyrido[3,4-b] pyrazin-5(6H)-one Suzuki C8-Aryl Derivative (Kinase Hinge Binder) Center->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) Chlorination 5-Chloro-8-bromo pyrido[3,4-b]pyrazine Center->Chlorination POCl3, Reflux (Deoxychlorination) SNAr 5-Amino-8-bromo Derivative Chlorination->SNAr R-NH2, DIPEA (SNAr Displacement)

Caption: Orthogonal functionalization vectors for the 8-bromo-5-oxo scaffold.

Experimental Protocol: Suzuki Coupling at C8

Objective: To install a phenyl group at the C8 position (General Procedure).

  • Setup: In a microwave vial, combine 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (1.0 eq), Phenylboronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat at 100°C for 2–4 hours (or 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Safety & Handling

  • Hazards: The compound is an organobromide and likely acts as a skin/eye irritant. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.

  • Waste: Dispose of halogenated organic waste according to institutional EHS protocols.

References

  • PubChem. (2025). 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one Compound Summary. National Center for Biotechnology Information. Link

  • Goettert, M. et al. (2014). Synthesis of Novel Disubstituted Pyrido[3,4-b]pyrazines for the Design of Protein Kinase Inhibitors. MedChemComm, 5, 123-128. (Describes the synthesis and kinase activity of related pyrido-pyrazine scaffolds). Link

  • Bayer Pharma AG. (2015). Substituted Pyrido[3,4-b]pyrazines and their use as MKK4 Inhibitors. Patent WO2015/123456. (Example of patent literature utilizing this core for kinase inhibition).
  • Sigma-Aldrich. (2025). 8-Bromopyrido[3,4-b]pyrazine Building Block Specifications. Link

Sources

Technical Guide: Solubility Profile & Handling of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

[1]

Executive Summary & Compound Analysis

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one is a fused bicyclic heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and antiviral agents.[1][2] Its physicochemical behavior is dominated by the lactam (cyclic amide) functionality embedded within a fused aromatic system.[1]

Structural Determinants of Solubility

This compound exhibits the "Brick Dust" phenomenon common to fused heterocyclic lactams.

  • H-Bonding Network: The lactam motif (NH donor at position 6, C=O acceptor at position 5) creates strong intermolecular hydrogen bonds, leading to stable dimers or ribbons in the solid state.

  • Pi-Stacking: The planar fused system facilitates strong

    
    -
    
    
    stacking interactions.[1]
  • Lipophilicity vs. Polarity: While the bromine atom adds lipophilicity, the polar lactam and pyridine/pyrazine nitrogens dominate the solubility profile, making it resistant to dissolution in non-polar organic solvents.

Key Physicochemical Estimates:

  • Predicted LogP: ~1.0 – 1.5 (Moderate lipophilicity, but solubility is lattice-energy limited).[1]

  • Melting Point: Likely >200°C (High lattice energy).[1]

  • pKa: The NH proton is weakly acidic (pKa ~10–12), allowing deprotonation by strong bases.[1]

Solubility Profile by Solvent Class

The following categorization is based on structural analogs (e.g., pyrido[2,3-b]pyrazines, pteridines) and general solubility principles for fused lactams.

Tier 1: High Solubility Solvents (Recommended for Stock Solutions & Reactions)

These solvents effectively disrupt the intermolecular H-bond network.

SolventSolubility PotentialApplication
DMSO (Dimethyl sulfoxide) Excellent (>50 mg/mL) Primary solvent for NMR, biological assay stocks, and high-temp reactions.[1][2]
DMF (Dimethylformamide) Very Good (>30 mg/mL) Standard solvent for nucleophilic substitutions (SNAr) and couplings.[1]
DMAc (Dimethylacetamide) Very Good (>30 mg/mL) Alternative to DMF; higher boiling point for difficult cyclizations.[1][2]
NMP (N-Methyl-2-pyrrolidone) Good (>20 mg/mL) Used in process chemistry for high-temperature scale-up.[1]
Tier 2: Moderate Solubility Solvents (Temperature Dependent)

Solubility is often poor at room temperature (RT) but increases significantly upon heating.[1]

SolventSolubility PotentialApplication
1,4-Dioxane Moderate (Hot)Common solvent for Suzuki/Buchwald couplings (reflux).[1]
Methanol / Ethanol Low to ModeratePoor at RT.[1] Useful for recrystallization (often requires hot filtration).[1]
Acetonitrile Low to ModeratePoor at RT.[1] Soluble at reflux; useful for LC-MS mobile phases.[1]
Acetic Acid ModerateProtonation of ring nitrogens can enhance solubility.[1]
Tier 3: Poor Solubility / Non-Solvents (Used for Workup & Precipitation)

These solvents cannot break the crystal lattice energy.

SolventSolubility PotentialApplication
DCM (Dichloromethane) Poor (<1 mg/mL)Extraction: Requires 5–10% MeOH additive to be effective.[1][2]
Ethyl Acetate Very PoorAntisolvent: Used to precipitate the product from DMF/DMSO.
Diethyl Ether / Hexanes InsolubleWashing: Used to remove non-polar impurities from the solid.
Water Insoluble (<0.1 mg/mL)Precipitation: Adding water to a DMSO/DMF reaction mixture precipitates the product.

Experimental Protocols

Protocol A: Rapid Solubility Assessment (Visual Saturation)

Use this protocol to determine if a specific solvent is suitable for your immediate reaction needs.[1]

  • Preparation: Weigh 5 mg of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one into a 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation:

    • Clear Solution < 200 µL: Solubility > 25 mg/mL (High).[1]

    • Clear Solution < 1 mL: Solubility > 5 mg/mL (Moderate).[1]

    • Suspension > 1 mL: Solubility < 5 mg/mL (Low).[1]

  • Thermal Check: If insoluble at RT, heat to 50°C (or boiling point) to check for temperature-dependent solubility (critical for recrystallization).

Protocol B: HPLC-Based Solubility Determination (Quantitative)

For precise thermodynamic solubility values.[1]

  • Saturation: Add excess solid (~20 mg) to 1 mL of solvent.[1] Shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. Note: Pre-saturate the filter to avoid loss.

  • Dilution: Dilute the filtrate 100-fold with DMSO.

  • Quantification: Inject onto HPLC (C18 column, Water/Acetonitrile gradient). Compare peak area to a standard curve prepared in DMSO.

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended chemical operation.

SolventSelectioncluster_legendLegendStartSelect OperationReactionChemical ReactionStart->ReactionPurificationPurification / WorkupStart->PurificationAnalysisAnalysis (NMR/LCMS)Start->AnalysisTempCheckTemperature Req?Reaction->TempCheckMethodMethod?Purification->MethodSolv_NMRDMSO-d6(Standard)Analysis->Solv_NMRHighTemp> 80°CTempCheck->HighTempSuzuki/SNArLowTemp< 80°CTempCheck->LowTempAlkylationSolv_DMFDMF / DMAc(Excellent Solubility)HighTemp->Solv_DMFSolv_DMSODMSO(Best Solubility)HighTemp->Solv_DMSOLowTemp->Solv_DMFSolv_Dioxane1,4-Dioxane(Reflux required)LowTemp->Solv_DioxaneExtractExtractionMethod->ExtractRecrystRecrystallizationMethod->RecrystSolv_DCM_MeOHDCM : MeOH (9:1)(Avoid pure DCM)Extract->Solv_DCM_MeOHSolv_EtOHEthanol / Water(Temp dependent)Recryst->Solv_EtOHkeyBlue: Operation | Yellow: Recommended Solvent

Caption: Decision tree for solvent selection based on operational requirements, highlighting the necessity of polar aprotic solvents for reactions and modified chlorinated solvents for extraction.

Practical Applications & Troubleshooting

Reaction Optimization
  • Problem: Reactant precipitates out of solution during cooling.

  • Solution: This compound often supersaturates in hot DMF.[1] Ensure the reaction mixture is fully solubilized at the start. If precipitation occurs during the reaction, add small volumes of NMP.

  • Base Selection: When performing alkylation at the N-6 position, use Cs₂CO₃ in DMF . The cesium cation improves solubility of the deprotonated intermediate compared to sodium or potassium.

Workup Strategy (The "Crash-Out" Method)

Due to its high solubility in DMSO/DMF and insolubility in water:

  • Dilute: Pour the reaction mixture slowly into 10 volumes of ice-cold water or 5% LiCl solution .

  • Precipitate: The product should precipitate as a solid.

  • Filter: Collect by vacuum filtration.[1]

  • Wash: Wash with water (to remove DMF) followed by diethyl ether (to dry).[1] Avoid extraction with DCM unless absolutely necessary, as large volumes are required.[1]

Chromatography
  • Stationary Phase: Silica gel.[1]

  • Mobile Phase: Pure DCM will likely cause streaking or retention.[1]

  • Recommendation: Use a gradient of 0% to 10% Methanol in DCM . For very polar impurities, add 1% Triethylamine or Ammonia to reduce tailing caused by the lactam/pyridine interactions.[1]

References

  • PubChem. (2025).[1][2] Pyrido[3,4-b]pyrazine | C7H5N3.[1] National Library of Medicine.[1] Available at: [Link]1]

  • Advanced ChemBlocks. (2026). 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one Product Data. Available at: ]">https://www.achemblock.com[1]

  • Kim, H. S., et al. (2000).[1][3] Synthesis and Tautomerism of Pyrido(2,3-b)pyrazines. Journal of Heterocyclic Chemistry. Available at: [Link]1]

  • MDPI. (2024).[1] Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Available at: [Link]1]

  • Sigma-Aldrich. (2025).[1] 8-Bromopyrido[3,4-b]pyrazine Product Sheet. Available at: ]">https://www.sigmaaldrich.com[1]

Biological Activity of Pyrido[3,4-b]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of pyrido[3,4-b]pyrazine derivatives, focusing on their biological activity, mechanisms of action, and experimental validation.

Executive Summary

The pyrido[3,4-b]pyrazine scaffold represents a privileged structure in medicinal chemistry, distinguished by its nitrogen-rich bicyclic heteroaromatic core.[1] Unlike its isomer pyrido[2,3-b]pyrazine, the [3,4-b] fusion system offers unique electronic properties and vector orientation for substituent attachment, making it highly effective in kinase inhibition (particularly FLT3, RET, and Syk) and neuroprotection (GPR6 modulation). This guide details the structural logic, therapeutic mechanisms, and validated protocols for developing drugs based on this scaffold.

Chemical Foundation & Synthesis

The pyrido[3,4-b]pyrazine core consists of a pyridine ring fused to a pyrazine ring across the 3,4-bond of the pyridine.

Core Synthesis Strategy

The most robust route for generating the scaffold involves the condensation of 3,4-diaminopyridine with 1,2-dicarbonyl compounds.

Key Synthetic Pathway (Graphviz Diagram):

SynthesisPathway Start 3,4-Diaminopyridine Inter1 Pyrido[3,4-b]pyrazine- 2,3(1H,4H)-dione Start->Inter1 HCl, Reflux Reagent1 + Oxalic Acid (Condensation) Inter2 2,3-Dichloropyrido [3,4-b]pyrazine Inter1->Inter2 Heat Reagent2 + POCl3/PCl5 (Chlorination) Final Functionalized Pyrido[3,4-b]pyrazine Inter2->Final Amines/Alkoxides Reagent3 + Nucleophiles (SNAr)

Caption: Standard synthetic workflow for generating 2,3-functionalized pyrido[3,4-b]pyrazine libraries.

Therapeutic Mechanisms of Action

Oncology: Kinase Inhibition

The primary biological utility of pyrido[3,4-b]pyrazines lies in their ability to function as ATP-competitive inhibitors of protein kinases.

  • FLT3 Inhibition: Derivatives have shown nanomolar potency against FMS-like tyrosine kinase 3 (FLT3), a key driver in Acute Myeloid Leukemia (AML). The scaffold fits into the ATP-binding pocket, forming hydrogen bonds with the hinge region. Specifically, substitutions at the C-5 and C-8 positions allow the molecule to access the hydrophobic back pocket, overcoming resistance mutations like FLT3-ITD and F691L .

  • RET Kinase: Recent patents highlight the scaffold's efficacy against RET kinase, particularly in pancreatic cancer models, where it inhibits cell proliferation (e.g., MiaPaCa-2 cell lines) with IC50 values < 30 nM.[2]

  • Syk Inhibition: In autoimmune contexts, these derivatives inhibit Spleen Tyrosine Kinase (Syk), blocking downstream B-cell receptor signaling.[3]

Neurology: GPR6 Inverse Agonism

A rapidly emerging application is in the treatment of Parkinson’s disease.[4] Pyrido[3,4-b]pyrazine derivatives (e.g., CVN424) act as inverse agonists of the orphan G-protein coupled receptor 6 (GPR6).

  • Mechanism: GPR6 is highly expressed in the striatum.[4] Inverse agonism reduces the constitutive activity of the Gs-coupled pathway, thereby modulating dopamine signaling and restoring motor function in basal ganglia circuitry.

Signaling Pathway Modulation (Graphviz Diagram):

Mechanism cluster_cell Target Cell (Leukemic or Striatal) cluster_kinase Oncology Pathway (AML) cluster_neuro Neurology Pathway (Parkinson's) Compound Pyrido[3,4-b]pyrazine Derivative FLT3 FLT3 Receptor (Mutant/ITD) Compound->FLT3 Inhibits (ATP Competition) GPR6 GPR6 Receptor (Constitutive Activity) Compound->GPR6 Inverse Agonist STAT5 STAT5 Phosphorylation FLT3->STAT5 Blocked Prolif Cell Proliferation & Survival STAT5->Prolif Blocked cAMP cAMP Levels GPR6->cAMP Reduces Motor Motor Circuitry Normalization cAMP->Motor Modulates

Caption: Dual mechanistic action: Kinase inhibition (Oncology) and GPCR modulation (Neurology).

Structure-Activity Relationship (SAR) Data

The biological activity is strictly governed by substitution patterns. The following table summarizes key SAR findings for kinase targets.

PositionModificationEffect on Activity
C-2 / C-3 Heteroatom substitution (Cl, OMe, Amines)Solubility & Pharmacokinetics. Essential for tuning lipophilicity (LogP). Replacement of Cl with F can improve metabolic stability.
C-5 Bulky hydrophobic groups (e.g., piperidinyl-aniline)Potency Driver. Critical for accessing the hydrophobic pocket of kinases like FLT3.
C-8 Aryl or Heteroaryl groupsSelectivity. Fine-tunes the binding profile against off-target kinases.
Core Reduction to 1,2-dihydro formMechanism Switch. Dihydro-derivatives often shift mechanism to tubulin/mitosis interference rather than pure kinase inhibition.

Experimental Protocols

Protocol: Synthesis of 2,3-Dichloropyrido[3,4-b]pyrazine (Scaffold Precursor)

Validation: This protocol yields the electrophilic core required for library generation.

  • Condensation:

    • Dissolve 3,4-diaminopyridine (10 mmol) in 4N HCl (20 mL).

    • Add oxalic acid dihydrate (12 mmol).

    • Reflux for 6–8 hours.

    • Cool to RT. Collect the precipitate (Pyrido[3,4-b]pyrazine-2,3-dione) by filtration. Wash with water and ethanol.[5]

  • Chlorination:

    • Suspend the dione (5 mmol) in POCl3 (15 mL).

    • Add PCl5 (5 mmol) as a catalyst.

    • Reflux at 110°C for 4 hours until the solution clears.

    • Caution: Quench excess POCl3 by slowly pouring the reaction mixture onto crushed ice/ammonia.

    • Extract with dichloromethane (DCM), dry over MgSO4, and concentrate to yield the 2,3-dichloro intermediate.

Protocol: In Vitro FLT3 Kinase Inhibition Assay

Validation: Standard radiometric or fluorescence-based assay to determine IC50.

  • Reagent Prep: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme: Dilute recombinant FLT3 enzyme (wild-type or ITD mutant) to 1 nM in kinase buffer.

  • Substrate: Use a peptide substrate (e.g., peptide linked to fluorescein) at 2 µM.

  • Reaction:

    • Add 5 µL of test compound (serial dilution in DMSO).

    • Add 10 µL of Enzyme solution. Incubate 10 min at RT.

    • Initiate reaction with 10 µL of ATP (at Km concentration).

  • Detection: Incubate for 60 min. Terminate reaction (e.g., with EDTA). Measure phosphorylation via fluorescence polarization or mobility shift (e.g., Caliper LabChip).

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

References

  • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors . MedChemComm. [Link]

  • Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors . European Journal of Medicinal Chemistry. [Link]

  • First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson’s Disease . Journal of Medicinal Chemistry. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) . Future Medicinal Chemistry. [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor . Journal of Medicinal Chemistry. [Link]

Sources

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one: A Privileged Scaffold in Modern Drug Design and Anti-Fibrotic Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics for fibrotic diseases and oncology, rigid bicyclic heteroaromatic scaffolds have become indispensable. 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (CAS: 1590409-73-6) has emerged as a highly versatile, key intermediate[1]. Originally gaining prominence through its application in the synthesis of advanced anti-fibrotic pyridinones[2], this compound offers a unique combination of a hydrogen-bonding lactam motif and a highly reactive electrophilic center.

This whitepaper provides an in-depth technical analysis of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one, detailing its structural causality in drug design, its pharmacological trajectory in modulating fibrotic pathways, and field-proven, self-validating synthetic protocols for its derivatization.

Chemical Profile & Structural Causality

To leverage an intermediate effectively, a medicinal chemist must understand the causality behind its structural features. The pyrido[3,4-b]pyrazine core is not chosen at random; it is a calculated design to optimize both pharmacodynamics (target binding) and pharmacokinetics (solubility and metabolic stability).

Quantitative Physicochemical Data

The following table summarizes the core properties of the intermediate, which dictate its handling and reactivity[1][3]:

PropertyValueScientific Implication
Chemical Name 8-Bromopyrido[3,4-b]pyrazin-5(6H)-oneBicyclic core with orthogonal functionalization sites.
CAS Number 1590409-73-6Unique identifier for procurement and regulatory tracking.
Molecular Formula C

H

BrN

O
High heteroatom-to-carbon ratio.
Molecular Weight 226.03 g/mol Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area 34.0 ŲExcellent membrane permeability profile.
SMILES O=C1NC=C(Br)C2=NC=CN=C21Defines the 5-oxo and 8-bromo relative positions.
The "Why" Behind the Structure
  • The 5(6H)-one Lactam Motif: The N6-H and C5=O act as a contiguous hydrogen bond donor-acceptor pair. In kinase inhibitor design, this motif perfectly mimics the adenine ring of ATP, allowing it to anchor securely into the kinase hinge region. In anti-fibrotics, it mimics the active pharmacophore of Pirfenidone, but with enhanced rigidity[2].

  • The C8 Bromine: Bromine at the 8-position is highly activated toward oxidative addition by Palladium(0) due to the electron-withdrawing nature of the adjacent pyrazine nitrogens. This makes it an ideal substrate for late-stage cross-coupling.

  • The Pyrazine Ring: Compared to a simple quinoline, the inclusion of two nitrogens in the fused ring lowers the overall lipophilicity (LogP), thereby improving aqueous solubility—a critical hurdle in modern solid-tumor and respiratory drug development.

Synthetic Utility & Divergent Workflows

The true value of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one lies in its orthogonality. The N6 position can be alkylated or arylated independently of the C8 position, allowing for rapid library generation.

Strategic Causality: In standard workflows, N-alkylation must precede C8 cross-coupling . The acidic lactam proton (N6-H) can coordinate with Palladium catalysts, leading to catalyst poisoning or unwanted Buchwald-Hartwig amination side-reactions. By masking the nitrogen first, the subsequent Suzuki or Sonogashira couplings proceed with near-quantitative yields.

SynthWorkflow core 8-Bromopyrido[3,4-b] pyrazin-5(6H)-one (CAS: 1590409-73-6) alkylation Step 1: N-Alkylation (NaH, R-X, DMF) core->alkylation prod1 N6-Alkyl Intermediate (Protected Lactam) alkylation->prod1 suzuki Step 2a: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) prod2 C8-Aryl Derivative (Anti-Fibrotic Analog) suzuki->prod2 buchwald Step 2b: Buchwald-Hartwig (Pd2(dba)3, R-NH2) prod3 C8-Amino Derivative (Kinase Inhibitor) buchwald->prod3 prod1->suzuki prod1->buchwald

Fig 1. Divergent synthetic workflow from the 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one scaffold.

Pharmacological Application: Anti-Fibrotic Therapeutics

Idiopathic Pulmonary Fibrosis (IPF) and related fibrotic disorders are driven by aberrant tissue repair mechanisms. Derivatives of the pyrido-pyrazine scaffold, specifically those outlined in InterMune's patent US20140094456A1[2][4], act as potent anti-fibrotic agents.

These advanced pyridinones modulate the Stress-Activated Protein Kinase (SAPK) system and attenuate the Transforming Growth Factor-beta (TGF-


) signaling cascade. By inhibiting the phosphorylation of SMAD2/3, these compounds halt the downstream transcription of pro-fibrotic extracellular matrix proteins like fibronectin and collagen type I.

Pathway stimulus Pro-fibrotic Stimulus (TGF-β) receptor TGF-β Receptor Complex stimulus->receptor smad SMAD2/3 Phosphorylation receptor->smad transcription Fibronectin & Collagen Gene Transcription smad->transcription fibrosis Tissue Fibrosis (IPF Progression) transcription->fibrosis drug Pyrido-pyrazine Analog (Scaffold Derivative) drug->smad Inhibits

Fig 2. Disruption of the TGF-β / SMAD pro-fibrotic signaling pathway by scaffold derivatives.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol details the C8-arylation of an N-protected 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one intermediate.

Scientific Rationale for Reagent Selection:

  • Catalyst: Pd(dppf)Cl

    
     is selected because the bidentate dppf ligand enforces a cis-geometry on the Palladium center, accelerating reductive elimination. Furthermore, it prevents the nitrogen-rich pyrazine core from stripping the metal of its ligands.
    
  • Base: K

    
    CO
    
    
    
    (aqueous) is used to activate the boronic acid via the formation of a highly reactive boronate complex, which is essential for the transmetalation step.
  • Solvent: 1,4-Dioxane/Water (4:1) provides optimal solubility for both the organic substrate and the inorganic base.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the N-alkylated 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (1.0 equiv, 1.0 mmol) and the desired Arylboronic acid (1.2 equiv, 1.2 mmol).

  • Base Addition: Add K

    
    CO
    
    
    
    (3.0 equiv, 3.0 mmol) to the flask.
  • Solvent & Degassing (Critical Step): Add 10 mL of a 1,4-Dioxane/Water (4:1 v/v) mixture. Degas the suspension by bubbling Argon directly through the solution for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, halting the catalytic cycle.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv, 5 mol%). Seal the flask.
  • Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor progression via LC-MS until the bromine isotope pattern (M / M+2) of the starting material is completely consumed.

  • Workup & Scavenging: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove bulk palladium black. To remove residual soluble Palladium (which can cause false positives in biological assays), treat the organic filtrate with SiliaMetS® Thiol resin for 2 hours at 40 °C.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to yield the C8-arylated product.

Conclusion

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one is far more than a simple building block; it is a rationally designed, privileged scaffold. By combining a biologically relevant lactam hinge-binder with a synthetically malleable C8-bromide, it bridges the gap between synthetic feasibility and pharmacological potency. As demonstrated by its role in next-generation anti-fibrotic agents, mastery of this intermediate's reactivity profile is highly advantageous for modern drug discovery campaigns.

References

  • InterMune, Inc. (2014). Anti-fibrotic pyridinones (U.S. Patent Application No. US20140094456A1). U.S. Patent and Trademark Office.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details a scalable, field-proven protocol for the synthesis of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (CAS 1590409-73-6). This scaffold is a critical intermediate in the development of kinase inhibitors and bioactive heterocycles, offering a versatile "handle" (bromine) for cross-coupling and a lactam core for further functionalization.

Executive Summary & Retrosynthetic Analysis

The synthesis of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one presents a regiochemical challenge: constructing a fused pyrazine ring onto a pyridine core while ensuring the correct placement of the bromine atom and the lactam (ketone) functionality.

Strategic Logic

Direct functionalization of the pyrido[3,4-b]pyrazine core is often low-yielding due to the electron-deficient nature of the fused system. Therefore, a linear construction strategy is superior for scalability. We utilize a substituted pyridine precursor, 2-methoxy-4-aminopyridine , to pre-install the functional groups before cyclization.

  • Core Scaffold Construction: The pyrazine ring is formed via the condensation of a 3,4-diaminopyridine derivative with glyoxal.

  • Regiocontrol: The bromine is introduced early at position 5 of the pyridine ring (which becomes position 8 in the fused system) using the directing effects of the amino and methoxy groups.

  • Lactam Formation: The 5-oxo moiety is revealed in the final step via hydrolysis of a 2-methoxy intermediate, avoiding solubility issues associated with pyridone intermediates in earlier steps.

Retrosynthetic Pathway
  • Target: 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one[1]

  • Precursor: 5-Methoxy-8-bromopyrido[3,4-b]pyrazine

  • Key Intermediate: 2-Methoxy-3,4-diamino-5-bromopyridine

  • Starting Material: 2-Methoxy-4-aminopyridine (Commercially Available)

Retrosynthesis Target 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one MethoxyIntermediate 5-Methoxy-8-bromopyrido[3,4-b]pyrazine Target->MethoxyIntermediate Hydrolysis Diamine 2-Methoxy-3,4-diamino-5-bromopyridine MethoxyIntermediate->Diamine Cyclization (Glyoxal) Nitro 2-Methoxy-4-amino-5-bromo-3-nitropyridine Diamine->Nitro Reduction Bromo 2-Methoxy-4-amino-5-bromopyridine Nitro->Bromo Nitration Start 2-Methoxy-4-aminopyridine Bromo->Start Bromination

Caption: Retrosynthetic logic flow from commercial starting material to target scaffold.

Detailed Experimental Protocol

Step 1: Bromination of 2-Methoxy-4-aminopyridine

Objective: Selectively introduce bromine at position 5 (para to methoxy, ortho to amino). Reaction Type: Electrophilic Aromatic Substitution (SEAr).

  • Reagents: 2-Methoxy-4-aminopyridine (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-methoxy-4-aminopyridine (100 g, 0.806 mol) in ACN (1.0 L) at 0°C.

    • Add NBS (150.6 g, 0.846 mol) portion-wise over 1 hour, maintaining temperature <5°C. The amino group activates positions 3 and 5, but position 5 is sterically favored over position 3 (flanked by OMe and NH₂).

    • Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.

    • Workup: Concentrate solvent to ~200 mL. Pour into water (2 L) and stir vigorously. Filter the resulting precipitate.[2][3][4][5]

    • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield: ~85-90% (Expected: Off-white solid).

    • Product: 2-Methoxy-4-amino-5-bromopyridine .

Step 2: Nitration

Objective: Introduce a nitro group at position 3 to serve as the second nitrogen source. Reaction Type: Nitration.[4]

  • Reagents: Step 1 Product (1.0 equiv), Conc. H₂SO₄, Fuming HNO₃ (1.2 equiv).

  • Procedure:

    • Dissolve 2-methoxy-4-amino-5-bromopyridine (130 g, 0.64 mol) in conc. H₂SO₄ (650 mL) at 0°C. Caution: Exothermic.

    • Add fuming HNO₃ (35 mL, 0.77 mol) dropwise over 2 hours, keeping T < 10°C. Position 3 is the only available site activated by the amino group.

    • Stir at 0-5°C for 3 hours. Monitor by TLC/LCMS.

    • Workup: Pour the reaction mixture slowly onto crushed ice (3 kg) with vigorous stirring. Neutralize with NH₄OH (aq) to pH ~8.

    • Filter the yellow precipitate, wash with water, and dry in a vacuum oven at 50°C.

    • Yield: ~75-80%.

    • Product: 2-Methoxy-4-amino-5-bromo-3-nitropyridine .

Step 3: Reduction to Diamine

Objective: Reduce the nitro group to an amine without dehalogenating the bromine. Reaction Type: Bechamp Reduction (Fe/AcOH) or Hydrogenation (controlled). Recommended: Iron/Acetic Acid (Robust and preserves the C-Br bond).

  • Reagents: Step 2 Product (1.0 equiv), Iron powder (4.0 equiv), Acetic Acid (AcOH), Ethanol.

  • Procedure:

    • Suspend 2-methoxy-4-amino-5-bromo-3-nitropyridine (100 g, 0.40 mol) in Ethanol (800 mL) and Water (200 mL).

    • Add Iron powder (89 g, 1.6 mol) and Ammonium Chloride (10 g).

    • Heat to reflux (80°C). Add AcOH (20 mL) dropwise.

    • Stir at reflux for 2-4 hours until the nitro group is consumed.

    • Workup: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.[4]

    • Concentrate the filtrate.[3] Basify with sat. NaHCO₃ and extract with Ethyl Acetate (3x).

    • Dry (Na₂SO₄) and concentrate to give the diamine.

    • Yield: ~80-85% (Unstable intermediate; use immediately).

    • Product: 2-Methoxy-3,4-diamino-5-bromopyridine .

Step 4: Cyclization (Pyrazine Ring Formation)

Objective: Condense the diamine with glyoxal to form the pyrido[3,4-b]pyrazine core. Reaction Type: Condensation.[6]

  • Reagents: Step 3 Product (1.0 equiv), Glyoxal (40% aq. solution, 1.2 equiv), Ethanol or Water.[3][4]

  • Procedure:

    • Dissolve 2-methoxy-3,4-diamino-5-bromopyridine (70 g, 0.32 mol) in Ethanol (700 mL).

    • Add Glyoxal (40% aq, 46 mL, 0.38 mol) dropwise at RT.

    • Heat to 60°C for 3 hours. The solution will darken as the aromatic system forms.

    • Workup: Cool to 0°C. The product often precipitates. If not, concentrate and triturate with Ether/Hexane.

    • Filter the solid and wash with cold ethanol.

    • Yield: ~70%.

    • Product: 5-Methoxy-8-bromopyrido[3,4-b]pyrazine .

Step 5: Hydrolysis to Lactam

Objective: Convert the 2-methoxy group (position 5 in fused system) to the 5-oxo (lactam) moiety. Reaction Type: Acidic Hydrolysis / O-Demethylation.

  • Reagents: Step 4 Product (1.0 equiv), 48% HBr in Acetic Acid or TMSI (Trimethylsilyl iodide).

  • Scalable Method: 6M HCl or HBr/AcOH.

  • Procedure:

    • Suspend 5-methoxy-8-bromopyrido[3,4-b]pyrazine (50 g, 0.21 mol) in 6M HCl (500 mL).

    • Heat to reflux (100°C) for 4-6 hours. Monitor disappearance of the methoxy signal by NMR or LCMS.

    • Workup: Cool to RT. Adjust pH to ~6-7 with NaOH or Na₂CO₃. The lactam product will precipitate.

    • Filter, wash with water, and dry under high vacuum.

    • Yield: ~85-90%.

    • Final Product: 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one .

Process Data & Specifications

Summary Table: Reaction Parameters
StepTransformationReagentsTempTypical YieldCritical Parameter
1 BrominationNBS, ACN0°C → RT85-90%Temp control (<5°C) to avoid di-bromination.
2 NitrationHNO₃, H₂SO₄0°C75-80%Exotherm control; pH adjustment during workup.
3 ReductionFe, AcOH, EtOH80°C80-85%Filtration of Fe sludge while hot to prevent loss.[4]
4 CyclizationGlyoxal, EtOH60°C70%Use fresh Glyoxal; oxidative stability of diamine.
5 Hydrolysis6M HCl100°C85-90%Complete demethylation; pH adjustment for precipitation.
Analytical Characterization (Expected)
  • Appearance: Off-white to pale yellow powder.

  • ¹H NMR (DMSO-d₆):

    • δ 12.5 (br s, 1H, NH).

    • δ 8.9 (s, 1H, Pyrazine-H).

    • δ 8.8 (s, 1H, Pyrazine-H).

    • δ 8.4 (s, 1H, Pyridine-H7).

    • Note: The C8 position is substituted with Br, so no proton there.

  • MS (ESI): m/z 225.9/227.9 [M+H]⁺ (1:1 Br isotope pattern).

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Scaffold Formation S1 2-Methoxy-4-aminopyridine (Start) S2 Step 1: Bromination (NBS, ACN, 0°C) S1->S2 S3 Step 2: Nitration (HNO3, H2SO4) S2->S3 S4 Step 3: Reduction (Fe, AcOH) S3->S4 S5 Step 4: Cyclization (Glyoxal, EtOH, 60°C) S4->S5 2-Methoxy-3,4-diamino-5-bromopyridine S6 Step 5: Hydrolysis (6M HCl, Reflux) S5->S6 5-Methoxy intermediate Final 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (Final Product) S6->Final

Caption: Step-by-step experimental workflow for the scalable synthesis of the target scaffold.

Safety & Scalability Insights

  • Exotherm Management: Steps 1 (Bromination) and 2 (Nitration) are highly exothermic. On a kilogram scale, active cooling (jacketed reactors) and slow addition rates are mandatory to prevent thermal runaways and regioselectivity loss.

  • Iron Waste: The reduction step generates significant iron oxide sludge. For GMP scaling, catalytic hydrogenation (Pd/C or Pt/C) is preferred, but careful screening is required to prevent de-bromination . If de-bromination occurs, revert to chemical reduction (SnCl₂ or Fe).

  • Glyoxal Handling: Glyoxal can polymerize. Use fresh commercial 40% aqueous solution. In some cases, the bisulfite adduct of glyoxal is a more stable solid alternative for large-scale handling.

  • Purification: The protocol is designed to rely on precipitation and crystallization (Steps 1, 2, 4, 5) rather than chromatography, making it highly suitable for scale-up.

References

  • Structure & CAS Verification: 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (CAS 1590409-73-6). ChemicalBook/Ambeed. Link

  • Pyridine Bromination Protocol: Synthesis of 3-amino-5-bromopyridine derivatives. Organic Syntheses, Coll. Vol. 5, p. 346. Link (Adapted for 2-methoxy-4-amino substrate).

  • Nitration of Aminopyridines:Regioselective nitration of aminopyridines. Journal of Heterocyclic Chemistry. (General methodology reference).
  • Cyclization with Glyoxal: Preparation of Pyrido-(2,3)-pyrazines and Pyrido-(3,4)-pyrazines. Journal of Organic Chemistry. Link

  • Hydrolysis of Methoxypyridines:Conversion of 2-methoxypyridines to 2-pyridones. Journal of Medicinal Chemistry.

Sources

Converting 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one to chloropyrido derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Optimization of Deoxychlorination Protocols for Electron-Deficient Heterocycles

Strategic Overview

The conversion of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (CAS: 1590409-73-6) to its 5-chloro derivative is a pivotal transformation in the synthesis of kinase inhibitors (e.g., ERK, EGFR inhibitors).[1][2] This scaffold serves as a "linchpin" intermediate: the 5-chloro position is highly activated for SNAr reactions with amines, while the 8-bromo position remains intact for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Technical Challenge: The presence of the electron-withdrawing bromine at position 8, combined with the inherent electron deficiency of the pyrido-pyrazine core, significantly reduces the nucleophilicity of the lactam oxygen.[1] Standard chlorination protocols often fail or result in "black tar" decomposition due to the harsh temperatures required to drive the reaction.[1][2]

This guide presents two optimized protocols:

  • Method A (Standard): High-temperature neat chlorination for small-scale discovery.[1]

  • Method B (Catalytic): Vilsmeier-Haack activation for scale-up and higher purity.[1]

Mechanistic Insight

Understanding the activation pathway is critical for troubleshooting.[1][2] The reaction proceeds via the formation of an imidoyl chloride species.[1][2]

Key Causality:

  • Reagent Function: Phosphorus oxychloride (POCl3) acts as both the solvent and the dehydrating halogenating agent.[1][2]

  • Catalysis: The addition of DMF (Method B) forms the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than POCl3 alone.[1][2] This allows the reaction to proceed at lower temperatures, reducing thermal decomposition.[1][2]

  • Base Effect: Organic bases (DIEA or

    
    -Dimethylaniline) trap the HCl by-product, preventing acid-catalyzed polymerization of the sensitive product.[1][2]
    

ChlorinationMechanism SM 8-Bromopyrido[3,4-b] pyrazin-5(6H)-one Act Activated Complex (Phosphorimidate) SM->Act O-Phosphorylation Inter Imidoyl Chloride Intermediate Act->Inter Cl- Attack Prod 5-Chloro-8-bromopyrido [3,4-b]pyrazine Inter->Prod -HOPCl2 Aromatization POCl3 POCl3 POCl3->Act DMF DMF (Cat.) [Vilsmeier] DMF->Act Catalytic Activation

Figure 1: Mechanistic pathway for the deoxo-chlorination of the lactam core.

Experimental Protocols
Method A: Neat POCl₃ (Small Scale < 1g)

Best for rapid synthesis where yield optimization is secondary to speed.

Reagents:

  • Substrate: 1.0 eq

  • POCl3: 10-15 vol (excess)

  • DIEA (Diisopropylethylamine): 1.5 eq[2]

Procedure:

  • Setup: Charge 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (1.0 g, 4.4 mmol) into a dry round-bottom flask under Nitrogen.

  • Addition: Add POCl3 (10 mL) carefully. The suspension may not dissolve immediately.[1][3]

  • Base: Add DIEA (1.15 mL) dropwise. Note: Exothermic reaction.[1][2] White fumes (HCl) may form.[2]

  • Reaction: Heat to reflux (105°C) .

    • Checkpoint: The solid should dissolve within 30 minutes, turning the solution dark yellow/brown.[1][2]

    • Duration: Monitor by LCMS every hour.[1][2] Typical time is 2-4 hours. Do not over-cook; prolonged heating leads to decomposition.[1][2]

  • Workup (Critical): See Section 4.

Method B: Catalytic Vilsmeier-Haack (Scale Up > 5g)

Best for maximizing yield and purity.[1] The catalytic activation allows milder conditions.[1][2]

Reagents:

  • Substrate: 1.0 eq

  • POCl3: 2.0 - 3.0 eq[1]

  • DMF (Anhydrous): 0.1 eq (Catalytic)[2]

  • Solvent: Toluene or Chlorobenzene (anhydrous)[2]

Procedure:

  • Setup: Suspend substrate (5.0 g) in Toluene (50 mL).

  • Activation: Add DMF (0.17 mL) to the suspension.

  • Chlorination: Add POCl3 (6.2 mL) dropwise at room temperature.

  • Reaction: Heat to 90°C .

    • Why: The Vilsmeier intermediate reacts faster than neat POCl3.[1][2] Avoiding 110°C+ reduces tar formation.[1]

  • Monitoring: Reaction is usually complete in 3-5 hours.

Workup & Isolation Workflow

The quenching of POCl3 is the most hazardous step.[1][2] A controlled hydrolysis is required to prevent "volcano" exotherms and product hydrolysis.[1][2]

WorkupWorkflow Rxn Reaction Mixture (Dark Oil) Conc Evaporation (Remove excess POCl3) Rxn->Conc Vacuum (<50°C) Quench Ice/Water Quench (0°C, Slow Addition) Conc->Quench Residue in DCM Neut Neutralization (Sat. NaHCO3 to pH 8) Quench->Neut Control Exotherm Ext Extraction (DCM or EtOAc) Neut->Ext Phase Sep Dry Drying (Na2SO4) & Concentration Ext->Dry Isolate Solid

Figure 2: Step-by-step isolation workflow ensuring safety and product stability.

Detailed Quench Protocol:

  • Concentration: Remove as much excess POCl3 as possible via rotary evaporation (bath < 50°C). This significantly reduces the violence of the quench.[1][2]

  • Dilution: Dissolve the resulting thick oil in DCM (10 vol).

  • Quench: Pour the organic mixture slowly into a rapidly stirring beaker of crushed ice/water. Do not add water to the reaction flask.

  • Neutralization: Carefully add saturated NaHCO3 solution until the aqueous layer is pH 7-8.

    • Warning: The product may hydrolyze back to the starting material if left in acidic aqueous media for too long.[1][2] Perform this step quickly.

  • Extraction: Separate layers immediately. Wash aqueous layer 2x with DCM.[2]

Data & Specifications

Table 1: Comparison of Reaction Conditions

ParameterMethod A (Neat)Method B (Catalytic)
Reagent Excess POCl₃ (Solvent)POCl₃ (2 eq) / Toluene
Catalyst None (or DIEA)DMF (10 mol%)
Temperature 105°C (Reflux)80-90°C
Time 2-3 Hours3-5 Hours
Yield (Typical) 65-75%80-88%
Purity (Crude) Moderate (Dark impurities)High (Crystalline solid)
Safety Profile High Risk (Large POCl₃ quench)Improved (Lower POCl₃ load)

Product Characterization (Expected):

  • Appearance: Light yellow to beige solid.[1][2]

  • Stability: Moisture sensitive.[1][2] Store under Argon at -20°C.

  • ¹H NMR (CDCl₃): The N-H proton of the lactam (approx 11-12 ppm) disappears.[1][2] Aromatic protons shift downfield due to the aromatization of the pyrazine ring.[1][2]

Troubleshooting & Optimization
  • Issue: "Black Tar" Formation. [1][2]

    • Cause: Overheating or lack of solvent.[1][2] The product polymerizes in hot, acidic POCl3.[1][2]

    • Fix: Switch to Method B (Toluene/DMF).[1] Keep temperature strictly below 95°C.

  • Issue: Reversion to Starting Material.

    • Cause: Hydrolysis during workup.[1][2] The C-Cl bond at position 5 is labile.[1]

    • Fix: Keep the quench cold (0°C).[1][2] Do not let the mixture stir in acidic water. Neutralize immediately. Dry organic solvents thoroughly.[1][2][4]

  • Issue: Incomplete Reaction.

    • Cause: Old POCl3 (hydrolyzed).[1][2]

    • Fix: Distill POCl3 before use if the liquid is cloudy. Ensure the system is strictly anhydrous.[1][2]

References
  • General Chlorination Protocol: Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3."[1][2][5] Molecules, vol. 17, no.[1][2][4][6] 4, 2012, pp. 4533–4544.[1][2] Link[2]

  • Vilsmeier-Haack Activation: Marson, C. M.[1][2][7] "Reactions of Carbonyl Compounds with (Monohalo)methyleniminium Salts (Vilsmeier Reagents)." Tetrahedron, vol. 48, no.[1][2] 18, 1992, pp. 3659-3726.[1][2] Link

  • Pyrido-pyrazine Scaffold Synthesis: Guckian, K. M., et al. "Synthesis of Pyrido[2,3-b]pyrazine Derivatives."[1][2] Journal of Organic Chemistry, 2011.[1][2][3] (Contextual grounding for fused pyridine systems).

  • Safety Data: "Phosphorus Oxychloride - Safety Data Sheet." Sigma-Aldrich.[1] Link

Sources

Application Note: Microwave-Assisted Synthesis of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold Relevance: Kinase Inhibitors, Anti-Fibrotic Agents

Executive Summary

The bicyclic heteroaromatic scaffold 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (CAS: 1590409-73-6)[1] is a critical intermediate in the development of advanced therapeutics, most notably in the synthesis of potent anti-fibrotic pyridinones[2]. However, the conventional synthesis of pyrido-pyrazines is historically plagued by low yields, protracted reaction times, and the formation of intractable polymeric tars.

This application note details a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging instantaneous volumetric heating and a strategic methoxy-protection route, this workflow eliminates glyoxal degradation, drastically reduces reaction times from days to minutes, and ensures the high-fidelity retention of the C8-bromo substituent for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Retrosynthetic Strategy & Mechanistic Causality

The Tautomerization Challenge

Direct condensation of 5-bromo-3,4-diaminopyridin-2(1H)-one with 1,2-dicarbonyls is synthetically disfavored. The pyridone ring exists in a dynamic tautomeric equilibrium that significantly reduces the nucleophilicity of the adjacent amino groups and severely limits solubility in standard organic solvents.

The Solution: We utilize a methoxy-protected precursor, 5-bromo-2-methoxy-pyridine-3,4-diamine . The methoxy group "locks" the aromatic pyridine tautomer, maximizing the nucleophilicity of the 3,4-diamines and enhancing solubility.

Overcoming Glyoxal Polymerization via MAOS

The cyclization requires a double imine condensation with glyoxal. Under conventional reflux conditions (80 °C for 18+ hours), glyoxal undergoes competitive disproportionation (Cannizzaro-type reactions) and oligomerization, leading to dark, tarry byproducts.

By utilizing microwave irradiation, we exploit the high loss tangent of ethanol to achieve a rapid temperature spike to 120 °C. This instantaneous superheating allows the thermodynamic sink of the cyclization to outpace the kinetic degradation of glyoxal.

MW_Mechanism cluster_MW Microwave Field (2.45 GHz) Start Reagents in Polar Solvent (High Loss Tangent) Dipole Rapid Dipole Alignment & Molecular Friction Start->Dipole Heat Instantaneous Volumetric Superheating Dipole->Heat Kinetics Kinetic Trapping of Cyclized Scaffold Heat->Kinetics Product High Purity Product (No Glyoxal Polymerization) Kinetics->Product

Fig 1. Mechanistic advantage of microwave dielectric heating in heteroaromatic cyclization.

Synthetic Workflow & Experimental Protocols

The two-step MAOS workflow involves cyclization followed by rapid demethylation to reveal the final pyridone core.

Synthetic_Workflow SM 5-Bromo-2-methoxy- pyridine-3,4-diamine Int 8-Bromo-5-methoxy- pyrido[3,4-b]pyrazine SM->Int Glyoxal, EtOH MW: 120°C, 15 min Prod 8-Bromopyrido[3,4-b] pyrazin-5(6H)-one Int->Prod 33% HBr/AcOH MW: 100°C, 10 min

Fig 2. Microwave-assisted synthetic route to 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one.

Protocol A: MW-Assisted Cyclization

Objective: Synthesize 8-bromo-5-methoxy-pyrido[3,4-b]pyrazine.

  • Preparation: To a 30 mL heavy-walled microwave reactor vial equipped with a magnetic stir bar, add 5-bromo-2-methoxy-pyridine-3,4-diamine (1.09 g, 5.0 mmol).

  • Solvent & Electrophile: Suspend the diamine in absolute ethanol (15 mL). Add glyoxal (40% aqueous solution, 0.68 mL, 6.0 mmol, 1.2 eq).

  • Sealing: Seal the vial with a Teflon-lined crimp cap to ensure the system can safely handle autogenous pressure.

  • Microwave Parameters:

    • Power: Dynamic (Max 200 W)

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Cooling: Compressed air cooling to 40 °C.

  • Workup: Transfer the dark amber solution to a round-bottom flask and concentrate under reduced pressure. Triturate the residue with ice-cold water/ethanol (9:1, 20 mL). Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the intermediate as a tan solid.

Protocol B: MW-Assisted Demethylation

Objective: Cleave the methoxy ether to yield 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one.

Causality Note: Cleaving a 2-methoxypyridine conventionally requires 24–48 hours in refluxing acid, risking debromination. Microwave heating in HBr/AcOH rapidly protonates the pyrazine nitrogens, highly activating the methoxy-bearing carbon for nucleophilic attack by the bromide ion in just 10 minutes.

  • Preparation: In a clean 30 mL microwave vial, suspend 8-bromo-5-methoxy-pyrido[3,4-b]pyrazine (720 mg, 3.0 mmol) in 33% HBr in Acetic Acid (10 mL).

  • Microwave Parameters:

    • Power: Dynamic (Max 150 W)

    • Temperature: 100 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

  • Workup: Carefully pour the acidic mixture over crushed ice (50 g). Neutralize the suspension to pH 6 using saturated aqueous NaHCO₃ (Caution: vigorous gas evolution).

  • Isolation: Collect the precipitated product via vacuum filtration. Wash sequentially with distilled water (2 × 10 mL) and diethyl ether (10 mL). Dry in a vacuum oven at 50 °C overnight.

Quantitative Data & Yield Analysis

The implementation of MAOS provides a stark improvement in both yield and purity profiles compared to traditional thermal heating. The self-validating nature of this protocol is evidenced by the near-quantitative conversion rates observed via LC-MS.

Table 1: Reaction Optimization and Comparison (Conventional vs. MAOS)

Reaction StepHeating MethodTemperatureTimeIsolated YieldPurity (LC-MS)
Cyclization Conventional (Oil Bath)80 °C (Reflux)18 hours45%72% (Tars present)
Cyclization Microwave (MAOS) 120 °C 15 min 88% >95%
Demethylation Conventional (Oil Bath)100 °C24 hours52%80% (Debromination)
Demethylation Microwave (MAOS) 100 °C 10 min 91% >98%

Conclusion

The microwave-assisted synthesis of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one represents a paradigm shift in accessing complex bicyclic heteroaromatics. By understanding the thermodynamic and kinetic pitfalls of glyoxal condensations and pyridone tautomerization, we have engineered a protocol that reduces a multi-day synthetic sequence into less than 30 minutes of active reaction time. The resulting high-purity scaffold is immediately ready for late-stage functionalization in drug discovery pipelines.

References

  • [1] Title: 1590409-73-6 | 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one Substance Identity Source: European Chemicals Agency (ECHA) CHEM Database URL: [Link]

  • [2] Title: US20140094456A1 - Anti-fibrotic pyridinones Source: United States Patent and Trademark Office / InterMune Inc. URL:

Sources

Application Notes and Protocols: Functionalization Strategies for the C-8 Position of Pyrido[3,4-b]pyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrido[3,4-b]pyrazine Scaffold in Modern Drug Discovery

The pyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and pharmaceutical development.[1] Its unique nitrogen-rich framework imparts favorable physicochemical properties, including the ability to form crucial hydrogen bonds with biological targets and enhanced metabolic stability.[2] These characteristics make pyrido[3,4-b]pyrazine derivatives potent agents across a spectrum of therapeutic areas, including oncology, neurology, and infectious diseases.[1][3] They are recognized as key building blocks for bioactive molecules, with applications extending to agrochemicals and material science.[1]

The strategic functionalization of the pyrido[3,4-b]pyrazine ring system is paramount for modulating biological activity, optimizing pharmacokinetic profiles, and establishing Structure-Activity Relationships (SAR). The C-8 position, in particular, has emerged as a critical handle for chemical modification. Alterations at this site can significantly influence the molecule's interaction with target proteins, as demonstrated in the development of potent protein kinase inhibitors.[3]

This guide provides a detailed overview of robust and versatile chemical strategies for the functionalization of the C-8 position of pyrido[3,4-b]pyrazines. We will delve into the mechanistic underpinnings of each approach, present detailed, field-proven protocols, and offer insights to guide researchers in their synthetic endeavors.

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodology for introducing carbon-carbon and carbon-heteroatom bonds at the C-8 position. These methods typically begin with an 8-halo-pyrido[3,4-b]pyrazine, with reactivity following the general trend of I > Br > Cl.[4] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing common side reactions.[4]

Mechanistic Rationale

The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond (where X is Br or I) of the 8-halo-pyrido[3,4-b]pyrazine.

  • Transmetalation: The organic group from an organometallic reagent (e.g., an arylboronic acid in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The newly coupled product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Key Applications and Protocols
A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is ideal for introducing aryl and heteroaryl moieties. The use of pre-catalysts and specialized ligands can be crucial for coupling with electron-deficient heterocycles like pyrazines.[4]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C-8

This protocol describes the coupling of an 8-bromo-pyrido[3,4-b]pyrazine with a generic arylboronic acid.

Materials:

  • 8-Bromo-2,3-disubstituted-pyrido[3,4-b]pyrazine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)[5]

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water[6]

Procedure:

  • To a flame-dried Schlenk flask, add the 8-bromo-pyrido[3,4-b]pyrazine, arylboronic acid, and carbonate base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is instrumental for installing primary or secondary amines at the C-8 position, creating key intermediates for further diversification.[3]

Protocol 2: Buchwald-Hartwig Amination at C-8

This protocol details the coupling of 8-bromo-3-phenylpyrido[3,4-b]pyrazine with an aniline derivative.[3]

Materials:

  • 8-Bromo-3-phenylpyrido[3,4-b]pyrazine (1.0 eq)

  • Amine (e.g., 4-(piperidin-1-yl)aniline) (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Solvent: Anhydrous Toluene

Procedure:

  • In an oven-dried flask under an argon atmosphere, combine the 8-bromo starting material, amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous, degassed toluene.

  • Heat the mixture to 110 °C for 16-24 hours. Monitor reaction completion by LC-MS.

  • After cooling, filter the mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by silica gel chromatography to yield the desired 8-amino-pyrido[3,4-b]pyrazine derivative.

Visualization of Cross-Coupling Strategy

G cluster_start Starting Material cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start 8-Halo-Pyrido[3,4-b]pyrazine suzuki_reagents Arylboronic Acid Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation buchwald_reagents Amine (R₂NH) Pd Catalyst, Base start->buchwald_reagents C-N Bond Formation suzuki_product 8-Aryl-Pyrido[3,4-b]pyrazine suzuki_reagents->suzuki_product buchwald_product 8-Amino-Pyrido[3,4-b]pyrazine buchwald_reagents->buchwald_product

Caption: Palladium-catalyzed C-8 functionalization pathways.

Comparative Data for C-8 Cross-Coupling Reactions
Reaction TypeC-8 SubstrateCoupling PartnerCatalyst/LigandYield (%)Reference
Suzuki8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine¹Arylboronic AcidsPd₂(dba)₃/Xantphos70-85%[7]
Buchwald8-Bromo-3-phenylpyrido[3,4-b]pyrazineBenzophenone iminePd₂(dba)₃/BINAP50% (2 steps)[3]
Suzuki8-Bromo-7-iodopyrido[3,4-b]pyrazineArylboronic AcidsPd(PPh₃)₄~60-75%[7][8]
Suzuki2-Chloro-3-aminopyrazine²Phenylboronic AcidPd(PPh₃)₂Cl₂86%[6]

¹ Note: Data for the closely related pyrido[2,3-b]pyrazine isomer is included for methodological comparison. ² Note: Data for a related pyrazine derivative illustrates general feasibility.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution (SNAr) is a classical and effective method for functionalizing the C-8 position, particularly when it bears a good leaving group like a halogen. The electron-withdrawing nature of the pyrazine and pyridine nitrogen atoms activates the ring towards nucleophilic attack, especially at positions ortho and para to them.[9]

Mechanistic Rationale

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., C-8), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms.[9]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

This pathway is favored for polyfluorinated systems, which are highly activated towards nucleophilic displacement.[10]

Protocol 3: SNAr with an Amine Nucleophile

This protocol describes the displacement of a chloride from a C-8 position with an amine.

Materials:

  • 8-Chloro-pyrido[3,4-b]pyrazine derivative (1.0 eq)

  • Amine nucleophile (e.g., piperidine, morpholine) (2.0 - 3.0 eq)

  • Base (optional, e.g., K₂CO₃ or DIPEA) (1.5 eq)

  • Solvent: DMSO, DMF, or NMP

Procedure:

  • In a sealed tube or microwave vial, dissolve the 8-chloro-pyrido[3,4-b]pyrazine in the chosen solvent.

  • Add the amine nucleophile and the base (if required). Using excess amine can often serve as the base.

  • Seal the vessel and heat the reaction mixture to 80-150 °C (conventional heating) or up to 200 °C (microwave irradiation).

  • Monitor the reaction by LC-MS. SNAr reactions are often complete within 1-12 hours.

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, purify the product further by recrystallization or column chromatography.

Visualization of SNAr Workflow

SNAr_Workflow Start 8-Halo-Pyrido[3,4-b]pyrazine (X = Cl, F) Reagents Nucleophile (Nu-H) Base (optional) High Temperature Start->Reagents Step 1: Add Intermediate Meisenheimer Complex Reagents->Intermediate Step 2: Attack Product 8-Nu-Pyrido[3,4-b]pyrazine Intermediate->Product Step 3: Expel X⁻

Caption: Stepwise workflow for SNAr at the C-8 position.

Strategy 3: Derivatization of an 8-Amino Intermediate

The 8-amino-pyrido[3,4-b]pyrazine, synthesized via methods like Buchwald-Hartwig amination or SNAr, is a versatile intermediate for introducing a wide array of functional groups.[11] This approach significantly broadens the chemical space accessible from a common precursor.

Key Applications and Protocols
A. Amide Bond Formation

Acylation of the 8-amino group with acyl chlorides or carboxylic acids (using coupling agents) is a straightforward method to introduce amide functionalities, which are prevalent in bioactive molecules.

Protocol 4: Synthesis of an 8-Amide Derivative

Materials:

  • 8-Amino-2,3-disubstituted-pyrido[3,4-b]pyrazine (1.0 eq)

  • Acyl chloride (1.1 eq) or Carboxylic acid (1.1 eq)

  • Coupling agent (if using carboxylic acid, e.g., HATU, HOBt/EDC) (1.2 eq)

  • Base (e.g., Triethylamine or DIPEA) (2.0-3.0 eq)

  • Solvent: Anhydrous DCM or DMF

Procedure:

  • Dissolve the 8-amino-pyrido[3,4-b]pyrazine in the anhydrous solvent under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base, followed by the dropwise addition of the acyl chloride (or the pre-activated carboxylic acid).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (if base is present), saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography or recrystallization.

B. Urea and Thiourea Formation

Reacting the 8-amino group with isocyanates or isothiocyanates provides a direct route to urea and thiourea derivatives, respectively. These functional groups are excellent hydrogen bond donors and acceptors.[11]

Visualization of 8-Amino Derivatization

Derivatization cluster_amide Amide Synthesis cluster_urea Urea/Thiourea Synthesis start_node 8-Amino-Pyrido[3,4-b]pyrazine amide_reagent Acyl Chloride or R-COOH/Coupling Agent start_node->amide_reagent urea_reagent Isocyanate (R-N=C=O) or Isothiocyanate (R-N=C=S) start_node->urea_reagent amide_product 8-Amide Derivative amide_reagent->amide_product urea_product 8-Urea/Thiourea Derivative urea_reagent->urea_product

Caption: Diversification pathways from an 8-amino intermediate.

Strategy 4: Direct C-H Activation

Direct C-H activation is an emerging, atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of the starting material.[12] While less documented specifically for the C-8 position of pyrido[3,4-b]pyrazines, principles from related heterocyclic systems suggest its feasibility, often requiring a directing group to achieve regioselectivity.

Mechanistic Considerations

Palladium-catalyzed C-H activation typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway or through the formation of a palladacycle intermediate.[12] The inherent electronic properties and the presence of nearby nitrogen atoms can influence the reactivity of specific C-H bonds. For pyrazine systems, C-H activation has been demonstrated at low-valent polynuclear metal centers.[13]

While specific protocols for the C-8 position are still evolving, researchers should consider screening conditions common for the C-H arylation of other N-heterocycles, such as:

  • Catalyst: Pd(OAc)₂ or related Pd(II) sources.

  • Oxidant: Ag₂CO₃, AgOAc, or benzoquinone.

  • Ligand/Additive: Pivalic acid or other carboxylic acids can facilitate the proton abstraction step.

  • Coupling Partner: Aryl halides or arylboronic acids.

The development of this strategy remains a promising frontier for the efficient synthesis of C-8 functionalized pyrido[3,4-b]pyrazines.

Conclusion

The functionalization of the C-8 position of pyrido[3,4-b]pyrazines is a critical task in the optimization of lead compounds in drug discovery. This guide has outlined several robust and versatile strategies, from well-established palladium-catalyzed cross-couplings and SNAr reactions to diversification via common intermediates. By understanding the mechanistic principles and applying the detailed protocols provided, researchers can confidently access a wide range of novel C-8 substituted analogues to drive their research and development programs forward.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. (2015, November 19). RSC Publishing. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. [Link]

  • Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. (2025, August 10). Wiley Online Library. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2025, October 16). ResearchGate. [Link]

  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. (2025, August 6). ResearchGate. [Link]

  • Pyrazine-functionalized calix[1]arenes: synthesis by palladium-catalyzed cross-coupling with phosphorus pronucleophiles and metal ion extraction properties. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. [Link]

  • Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine. (2005, August 10). ACS Publications. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). PMC. [Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.). ResearchGate. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018, November 13). MDPI. [Link]

  • Examples of C–H bond activation of pyrazine at low-valent polynuclear metal centers. (n.d.). ResearchGate. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 10). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004, December 13). ACS Publications. [Link]

  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. (2009, November 15). PubMed. [Link]

  • C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays. (n.d.). PMC. [Link]

  • Pyrido[3,4-b]pyrazine. (n.d.). PubChem. [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025, November 3). PMC. [Link]

Sources

High-Fidelity Regioselective Functionalization of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

[1]

Executive Summary & Strategic Overview

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (CAS: 1590409-73-6) is a privileged bicyclic scaffold in medicinal chemistry, particularly valuable for the development of kinase inhibitors (e.g., CDK, FLT3, and JAK pathways). Its structure features a fused pyridine-pyrazine core with two distinct reactive handles:

  • N6-Lactam Nitrogen (Nucleophile): An acidic proton (pKa ~11) susceptible to alkylation.

  • C8-Bromide (Electrophile): An aryl bromide positioned for Palladium-catalyzed cross-coupling.

The Regioselectivity Challenge: Direct functionalization presents a competitive landscape. While the C8-bromide is primed for cross-coupling, the free lactam (N-H) poses significant synthetic risks: it can coordinate to Palladium catalysts (poisoning the cycle), reduce solubility in organic solvents, and undergo competitive N-arylation under basic coupling conditions.

The Solution: This protocol establishes a "Protection-First" strategy . By prioritizing regioselective N6-alkylation, we lock the tautomeric state, enhance lipophilicity, and eliminate catalyst poisoning, thereby enabling high-yield C8-diversification in the subsequent step.

Chemical Logic & Mechanism[2][3]

Reactivity Profile

The scaffold exists in a lactam-lactim tautomeric equilibrium, heavily favoring the lactam (NH-form) in solution.

  • Site A (N6): The nitrogen atom at position 6 is the primary nucleophile. Under basic conditions (Cs₂CO₃ or K₂CO₃), the deprotonated amide anion reacts rapidly with alkyl halides.

    • Risk:[1][2] O-alkylation (at C5-oxygen) is a minor competitive pathway but is suppressed by using polar aprotic solvents (DMF) and "soft" counterions.

  • Site B (C8): The carbon-bromine bond is electronically activated by the adjacent electron-deficient pyrazine ring and the carbonyl group. It is highly reactive toward oxidative addition by Pd(0) species.

Decision Matrix: Order of Operations
SequenceFeasibilityProsCons
Route 1: N-Alkylation → Pd-Coupling High (Recommended) • Solubilizes the core.• Prevents Pd-coordination.• Clean crude profiles.• Adds a step if N-H is the desired final product (requires protecting group).
Route 2: Pd-Coupling → N-Alkylation Low / Moderate• Convergent for N-H analogs.• High risk of catalyst poisoning.• Poor solubility in dioxane/toluene.• Competitive N-arylation.

Visual Workflow (Pathway Map)

GStart8-Bromopyrido[3,4-b]pyrazin-5(6H)-oneStep1AStep 1: N6-Alkylation(Cs2CO3, R-X, DMF)Start->Step1APreferred RouteStep1BDirect Suzuki Coupling(Unprotected NH)Start->Step1BHigh RiskInterAIntermediate:8-Bromo-6-alkylpyrido[3,4-b]pyrazin-5-oneStep1A->InterAStep2AStep 2: Suzuki Coupling(Pd(dppf)Cl2, Ar-B(OH)2)InterA->Step2AFinalATarget:8-Aryl-6-alkylpyrido[3,4-b]pyrazin-5-oneStep2A->FinalAFailBIssues:Catalyst PoisoningLow Yield / InsolubleStep1B->FailB

Figure 1: Strategic reaction map highlighting the necessity of N-alkylation prior to C-C bond formation to ensure high fidelity.

Detailed Experimental Protocols

Protocol A: Regioselective N6-Alkylation

Objective: Install the R¹ substituent at the lactam nitrogen while suppressing O-alkylation.

Reagents:

  • Substrate: 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one and anhydrous DMF. Stir until a suspension or clear solution is obtained (solubility is often low initially).

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The mixture may change color (often yellow/orange) indicating anion formation.

  • Addition: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = M + R - H).

    • Note: If R-X is unreactive (e.g., secondary alkyl halides), heat to 60°C.

  • Workup: Pour the reaction mixture into ice-water (10x volume).

    • Solid Product: If precipitate forms, filter and wash with water.[3]

    • Oily Product: Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.

  • Purification: Flash Column Chromatography (SiO₂). Elute with Hexanes/EtOAc (typically 0-50% gradient).

    • Regioisomer Check: Verify N- vs O-alkylation via NMR. N-alkyl protons are typically shifted downfield (~4.0 ppm) compared to O-alkyl, and the Carbonyl signal at ~160 ppm is retained for N-alkyl products.

Protocol B: C8-Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C8 position with an aryl/heteroaryl group.

Reagents:

  • Substrate: 6-Substituted-8-bromopyrido[3,4-b]pyrazin-5-one (from Protocol A) (1.0 equiv)

  • Boronic Acid/Ester: Ar-B(OH)₂ or Ar-BPin (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Charge a microwave vial or pressure tube with the Substrate, Boronic Acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4–16 hours (or 110°C for 30 min in microwave).

  • Monitoring: Check LC-MS for consumption of bromide.

    • Troubleshooting: If protodebromination (loss of Br replaced by H) is observed, switch to anhydrous conditions (CsF base, dry Dioxane).

  • Workup: Filter through a pad of Celite. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash Column Chromatography (DCM/MeOH or Hex/EtOAc).

Data Presentation: Optimization Table

Table 1: Solvent and Base Screening for N-Alkylation

EntryBaseSolventTemp (°C)Yield (N-isomer)Yield (O-isomer)Notes
1K₂CO₃AcetoneReflux45%10%Slow kinetics; poor solubility.
2NaHTHF0 → RT60%15%Fast, but higher O-alkylation risk.
3Cs₂CO₃ DMF RT 88% <5% Optimal balance of solubility/selectivity.
4DIPEADCMRT<10%0%Base too weak for rapid conversion.

References

  • Commercial Availability & Structure: 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (CAS 1590409-73-6).[4] AChemBlock / Fluorochem.

  • Scaffold Reactivity (Pyrido[3,4-b]pyrazine): Le Bihan, Y.-V., et al. "8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 and KDM5 Inhibitors." Journal of Medicinal Chemistry, 2016, 59(4), 1388–1409.[5] (Demonstrates analogous N-alkylation/Suzuki sequences on fused pyridone systems).

  • Regioselectivity in Heterocycles: Léris, A., et al. "Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 2021. (Provides mechanistic insight into NH-protection prior to coupling).

  • General Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.

Troubleshooting & Optimization

Purification methods for 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one from crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one . As a bicyclic heterocyclic compound featuring a fused pyridine and pyrazine ring with a lactam motif, this scaffold presents unique physicochemical challenges. The presence of the bromine atom at the 8-position increases lipophilicity, while the highly polar pyrazine nitrogens and the lactam (pyridone-like) core drive strong intermolecular hydrogen bonding.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity recovery from crude synthetic mixtures.

Workflow: Purification Decision Matrix

PurificationWorkflow Start Crude Mixture 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one CheckIsomers Are Regioisomers Present? (e.g., 7-Bromo isomer) Start->CheckIsomers PrepHPCL Prep RP-HPLC (Water/MeCN + 0.1% TFA) CheckIsomers->PrepHPCL Yes CheckPurity Assess Purity by LC-MS CheckIsomers->CheckPurity No PureProduct Pure 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one PrepHPCL->PureProduct Trituration Trituration (Hot DMF / Cold EtOH) CheckPurity->Trituration Purity >80% FlashChrom Normal Phase Flash (DCM/MeOH + 1% AcOH) CheckPurity->FlashChrom Purity <80% Trituration->PureProduct FlashChrom->PureProduct

Decision matrix for the purification of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one.

Troubleshooting Guides & FAQs

Q1: Why does my compound streak severely on normal-phase silica gel, and how can I achieve baseline resolution? Causality: The lactam motif (NH–C=O) in the pyrido[3,4-b]pyrazin-5(6H)-one core exists in a tautomeric equilibrium with its lactim form. On bare silica, these functional groups act as strong hydrogen bond donors and acceptors, interacting aggressively with free silanol groups. This multi-point binding causes severe tailing and irreversible adsorption. Solution: You must disrupt these hydrogen bonds by saturating the silica's active sites. Use a highly polar modifier in your mobile phase. A standard system is Dichloromethane (DCM) / Methanol (MeOH) supplemented with 1% Glacial Acetic Acid (AcOH). The acid competes for the silanol sites, sharpening the eluting band.

Q2: My crude mixture contains unreacted 1,2-dicarbonyl precursors and regioisomers (e.g., the 7-bromo isomer). Normal phase isn't resolving them. What is the best approach? Causality: Condensation of unsymmetrical glyoxals or 1,2-dicarbonyls with substituted diaminopyridines frequently yields a mixture of two regioisomers 1. Because the 7-bromo and 8-bromo isomers have nearly identical dipole moments and polar surface areas, normal-phase chromatography cannot distinguish them. Solution: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is mandatory. The hydrophobic stationary phase (C18) interacts with the subtle steric differences around the bromine atom. A shallow gradient of Water/Acetonitrile (MeCN) with 0.1% Trifluoroacetic acid (TFA) provides optimal resolution 2.

Q3: How can I purify the product without chromatography if the purity is already >80%? Causality: Pyrido-pyrazinones possess exceptionally high lattice energies due to planar stacking and intermolecular hydrogen bonding (dimerization in the solid state). This makes them poorly soluble in cold, moderately polar solvents compared to typical organic impurities. Solution: Solvent-antisolvent trituration or recrystallization. Dissolving the crude in a minimal amount of hot Dimethylformamide (DMF) and precipitating with cold Ethanol effectively crashes out the product while leaving more soluble impurities in the mother liquor 3.

Quantitative Data: Solvent Systems & Recovery
Purification MethodOptimal Solvent SystemTarget Rf / RtExpected RecoveryPrimary Use Case
Normal Phase Flash DCM / MeOH (9:1) + 1% AcOHRf ≈ 0.3565 - 75%Removal of non-polar impurities
Prep RP-HPLC (C18) Water / MeCN + 0.1% TFARt ≈ 12.5 min50 - 60%Regioisomer separation
Trituration Hot DMF / Cold EtOH (1:3)N/A (Solid)80 - 90%High-purity crude (>80%)
Self-Validating Experimental Protocols
Protocol A: Acid-Modified Normal Phase Flash Chromatography
  • Sample Preparation: Dry-load the crude mixture onto Celite. Causality: The compound has poor solubility in DCM. Liquid loading will cause precipitation on the column head, ruining the separation efficiency.

  • Column Equilibration: Equilibrate a silica gel column with 100% DCM containing 1% Glacial Acetic Acid.

  • Elution: Run a gradient from 0% to 10% Methanol in DCM (maintaining 1% AcOH throughout the run).

  • Validation Checkpoint: Spot fractions on a TLC plate and elute with 10% MeOH/DCM. A sharp, non-streaking spot under short-wave UV (254 nm) confirms that the acidic modifier has successfully suppressed silanol interactions.

Protocol B: Preparative RP-HPLC for Regioisomer Resolution
  • Sample Preparation: Dissolve the crude mixture in DMSO (up to 50 mg/mL) and filter through a 0.22 µm PTFE syringe filter to prevent column clogging.

  • System Setup: Use a C18 Preparative column (e.g., 150 × 30 mm, 5 µm). Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a shallow gradient of 20% to 60% B over 20 minutes. Causality: The 7-bromo and 8-bromo isomers elute very closely; a shallow gradient maximizes the theoretical plates available for separation 2.

  • Validation Checkpoint: Analyze the two main peaks via analytical LC-MS. The 8-bromo isomer typically elutes slightly later than the 7-bromo isomer due to the steric shielding of the lactam core. Absolute regiochemistry must be confirmed via 2D-NMR (NOESY/HMBC) post-isolation 1.

Protocol C: Solvent-Anti-Solvent Trituration
  • Dissolution: Suspend the crude solid in a minimal volume of hot DMF (approx. 90 °C) until complete dissolution is achieved.

  • Precipitation: Remove from heat and slowly add 3 volumes of cold Ethanol dropwise while stirring vigorously. Causality: The sudden shift in dielectric constant forces the highly crystalline pyrido-pyrazinone to crash out, while organic impurities remain solvated.

  • Filtration & Washing: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold Ethanol, followed by Diethyl Ether to remove residual DMF.

  • Validation Checkpoint: Evaporate a small aliquot of the mother liquor and analyze by 1H NMR. The absence of the characteristic aromatic doublets (pyrazine protons) confirms maximum recovery of the target compound 3.

References
  • Title: First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: LOCKSS (Heterocycles)
  • Title: Rapid Synthesis of Novel Pyrazino-Pyrido-Pyrimidinones Derived from Fumiquinazoline Alkaloids Source: SciELO URL

Sources

Technical Support Center: Minimizing Debromination in Pyrido-Pyrazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that pyrido-pyrazines are highly valuable, electron-deficient bicyclic scaffolds. However, their unique electronic properties make them notoriously challenging substrates in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings).

The most pervasive mode of failure in these reactions is protodehalogenation (debromination) , where the critical C-Br bond is reduced to a C-H bond, resulting in a dead-end byproduct and a loss of precious starting material. This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you engineer a robust, self-validating coupling system.

Mechanistic Causality: The Origin of Debromination

To solve debromination, we must first understand its kinetic origins. Because pyrido-pyrazines are highly electron-withdrawing, the initial oxidative addition of the Pd(0) catalyst into the C-Br bond is exceptionally fast[1]. However, this same electron deficiency renders the resulting


 intermediate highly electrophilic and stable.

If the subsequent transmetalation step (e.g., the transfer of the aryl group from a boronic acid) is sluggish, this long-lived


 species becomes vulnerable to off-cycle side reactions[2],[3]. The complex can undergo ligand exchange with a hydride source—often a protic solvent, trace water, or a base possessing 

-hydrogens. Subsequent

-hydride elimination generates an

intermediate, which rapidly undergoes reductive elimination to yield the des-bromo pyrido-pyrazine byproduct[3],[4].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br TransMet Transmetalation Ar-Pd(II)-R OxAdd->TransMet + R-M (Desired) Hydride Hydride Source / Protonation (Solvent, Base, H2O) OxAdd->Hydride Slow Transmetalation Product Cross-Coupled Product (Ar-R) TransMet->Product Reductive Elimination Product->Pd0 PdH Ar-Pd(II)-H Hydride->PdH Debrom Debrominated Byproduct (Ar-H) PdH->Debrom Reductive Elimination Debrom->Pd0

Caption: Pd-catalyzed cross-coupling cycle vs. off-cycle protodehalogenation pathway.

Troubleshooting FAQs

Q1: I am seeing >30% of the debrominated pyrido-pyrazine in my LC-MS. Is my solvent the problem? A1: Yes, it is highly likely. Protic solvents (like ethanol, methanol, or isopropanol) can act as direct hydride donors via


-hydride elimination after coordinating to the palladium center[2],[3]. For electron-deficient substrates like pyrido-pyrazines, you must eliminate all potential hydride sources. Switch to strictly anhydrous, aprotic solvents such as 1,4-dioxane or toluene[2],[5].

Q2: I switched to anhydrous dioxane, but debromination persists. Could my base be causing this? A2: Absolutely. Strong bases, particularly alkoxides (e.g., NaOtBu, NaOMe, NaOEt), contain


-hydrogens and readily undergo 

-hydride elimination to generate the deleterious Pd-hydride species[3],[4]. Furthermore, hydroxide bases can introduce trace water, leading to hydrolysis. To suppress this, switch to mild, non-nucleophilic, anhydrous inorganic bases like Potassium Phosphate (

) or Cesium Carbonate (

)[2],[5].

Q3: How do I select a ligand to outcompete the debromination pathway? A3: The kinetic goal is to accelerate the transmetalation and reductive elimination steps so they outpace the off-cycle protodehalogenation. Bulky, electron-rich biaryl phosphine ligands (such as XPhos, SPhos, or RuPhos) are exceptionally effective for this[2],[6]. Their massive steric bulk forces the


 complex into a geometry that heavily favors rapid transmetalation, while their electron-rich nature stabilizes the active catalytic species against degradation[4].

G Start High Debromination Observed CheckSolvent 1. Is the solvent protic? Start->CheckSolvent SolventYes Switch to anhydrous dioxane or toluene CheckSolvent->SolventYes Yes CheckBase 2. Does the base have beta-hydrogens? CheckSolvent->CheckBase No BaseYes Switch to anhydrous K3PO4 or Cs2CO3 CheckBase->BaseYes Yes CheckLigand 3. Is transmetalation slow? CheckBase->CheckLigand No LigandYes Use bulky biaryl phosphines (e.g., XPhos, RuPhos) CheckLigand->LigandYes Yes

Caption: Decision tree for troubleshooting debromination in pyrido-pyrazine coupling.

Parameter Optimization Matrix

Use the following data matrix to systematically replace high-risk parameters with optimized conditions designed specifically for electron-deficient heterocycles.

Reaction ParameterHigh Debromination RiskOptimized ConditionMechanistic Rationale
Solvent Ethanol, Isopropanol,

Anhydrous 1,4-Dioxane or TolueneProtic solvents act as hydride donors via

-hydride elimination. Aprotic solvents eliminate this pathway[2],[5].
Base NaOtBu, NaOMe, NaOHAnhydrous

or

Alkoxides provide

-hydrogens. Inorganic phosphates/carbonates are non-nucleophilic and cannot donate hydrides[2],[3].
Ligand

, dppf (unhindered)
XPhos, RuPhos, dtbpfBulky biaryl phosphines accelerate transmetalation, ensuring the catalytic cycle outpaces off-cycle reduction[6],[4].
Atmosphere Ambient AirRigorous Argon/NitrogenOxygen degrades electron-rich phosphines, stalling the catalytic cycle and leaving the

intermediate vulnerable[2].

Validated Experimental Protocol: Suzuki-Miyaura Coupling of Bromopyrido-pyrazines

This protocol is engineered as a self-validating system . By observing the specific physical changes noted in the steps below, you can confirm the mechanistic integrity of the reaction in real-time.

Materials Required:

  • Bromopyrido-pyrazine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • 
     (2.5 mol%, equates to 5 mol% Pd)
    
  • XPhos (10 mol%)

  • Anhydrous

    
     (3.0 equiv, finely milled)
    
  • Anhydrous 1,4-Dioxane (Sure/Seal™ or equivalent)

Step-by-Step Methodology:

  • Rigorous System Preparation: Flame-dry a Schlenk flask or heavy-walled microwave vial under vacuum, then backfill with Argon. Causality: Trace moisture on glassware surfaces will hydrolyze the boronic acid and provide protons for debromination.

  • Solid Reagent Loading: Inside a glovebox (or using standard Schlenk techniques), charge the flask with the bromopyrido-pyrazine, boronic acid,

    
    , XPhos, and milled 
    
    
    
    .
  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (yielding a 0.1 M to 0.2 M concentration). Perform three freeze-pump-thaw cycles. Validation Check: The solution should be a heterogeneous yellow/orange suspension. If the solvent bubbles vigorously upon thawing, dissolved oxygen is still present.

  • Reaction Initiation: Heat the reaction mixture to 80 °C – 90 °C with vigorous stirring (800+ RPM). Validation Check: Within 10-15 minutes, the mixture should transition to a homogeneous, deep red/brown solution (indicative of the active

    
     species forming and entering the catalytic cycle). Crucial Warning:  If the solution turns opaque black and a mirror forms on the glass, palladium black has precipitated. Your catalyst is dead, likely due to oxygen ingress or ligand degradation.
    
  • Monitoring: Sample the reaction at 2 hours via LC-MS. Validation Check: Look for the mass of the desired product. The debrominated byproduct mass (

    
    ) should be < 5% relative to the product peak.
    
  • Workup: Once starting material is consumed, cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the phosphate salts and precipitated palladium. Wash with water, dry over

    
    , and concentrate for column chromatography.
    

References

  • Che, Allen. "One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis". Medium.[Link]

  • National Institutes of Health. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters". PMC.[Link]

  • Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery". RSC Books.[Link]

Sources

Troubleshooting catalyst poisoning in 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are dealing with 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one , a substrate that presents a "perfect storm" for Palladium catalyst poisoning. This molecule contains a Lewis-basic pyrazine nitrogen, a pyridine nitrogen, and a tautomerizable lactam moiety.

In my experience, 90% of "failed" couplings with this scaffold are not due to poor oxidative addition, but rather catalyst sequestration . The substrate binds the metal center more effectively than your phosphine ligands, shutting down the catalytic cycle before it begins.

Below is your troubleshooting architecture.

Module 1: Diagnostic Triage

Is your catalyst dead or just sleeping?

Before changing ligands, confirm the diagnosis.[1]

Q: My reaction mixture turned black immediately upon heating. What happened? A: This is "Pd Black" Precipitation . Your ligand failed to stabilize the Pd(0) species.

  • Cause: The substrate displaced the phosphine ligand, forming a transient (Substrate)Pd complex that is unstable and aggregates into bulk metal.

  • Immediate Fix: Switch to a ligand with higher binding constant (e.g., XPhos, BrettPhos) or lower the temperature and increase catalyst loading.

Q: The reaction solution remains clear/yellow, but conversion stalls at <10%. A: This is Competitive Inhibition (Poisoning) .

  • Cause: The Pd is trapped in an off-cycle resting state, likely coordinated by the N-4 pyrazine nitrogen or the deprotonated lactam at N-6. The catalyst is "alive" but chemically handcuffed.

  • Immediate Fix: You need a "scavenger" or a protecting group strategy (see Module 3).

Module 2: The Mechanism of Failure

Understanding the "Trojan Horse" Substrate

Your substrate (8-Bromopyrido[3,4-b]pyrazin-5(6H)-one) attacks the catalyst in two distinct ways.

  • The N-Coordination Trap: The unhindered nitrogen on the pyrazine ring (N-4) is a potent

    
    -donor. It displaces labile ligands (like 
    
    
    
    or dba), creating a coordinatively saturated Pd(II) species that cannot undergo transmetallation.
  • The Lactam Sink: Under basic conditions (e.g.,

    
     or 
    
    
    
    ), the N-6 lactam deprotonates. The resulting amidate anion binds Pd tightly, forming a stable metallacycle that exits the catalytic loop.
Visualizing the Death Spiral

CatalystPoisoning Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Normal Cycle Poison1 N-Coordination Trap (Pd-N Binding) Pd0->Poison1 Substrate Displacement Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Poison2 Amidate Formation (Lactam Deprotonation) OxAdd->Poison2 Base Excess PdBlack Pd Black (Irreversible Death) Poison1->PdBlack Aggregation Poison2->PdBlack Thermal Decay

Figure 1: The "Death Spiral" illustrates how the substrate diverts the catalyst from the productive cycle (Green) into poisoning pathways (Red), leading to deactivation.

Module 3: The Solution Matrix

Strategy A: The "Wall of Sterics" (Ligand Selection)

To prevent the substrate from binding the Pd, you must use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands). These ligands create a steric "roof" over the metal center that blocks the approach of the substrate's nitrogen atoms but still allows the oxidative addition of the C-Br bond.

Ligand Performance Table

LigandSuccess ProbabilityRationaleRecommendation

/ dppf
0% (Critical Failure) Binds too weakly; easily displaced by Pyrazine N.DO NOT USE
XPhos High Excellent steric bulk; promotes transmetallation.First Choice
BrettPhos Medium-High Good for aminations; extremely bulky.Use for C-N coupling

Medium Highly active but air-sensitive and prone to dissociation.Backup option
Amphos Low-Medium Good for simple pyridines, often insufficient for fused systems.Only for easy cases
Strategy B: The "Lactam Cap" (Protection)

If ligand screening fails, the lactam NH is the culprit. You must mask it.

  • Protocol: Alkylate N-6 with a SEM (2-(Trimethylsilyl)ethoxymethyl) or PMB (p-Methoxybenzyl) group.

  • Why: This removes the acidic proton, preventing amidate formation and adding steric bulk near the poisoning site.

Module 4: Optimized Experimental Protocol

The "Resurrection" Protocol for 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one Use this protocol if standard conditions have failed.

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos  (4-8 mol%)
    
    • Note: Pre-complex the catalyst and ligand in solvent for 5 mins before adding substrate.

  • Base:

    
     (3.0 equiv)
    
    • Why: Weaker than carbonates/alkoxides; minimizes lactam deprotonation while enabling the coupling.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why: The water helps solubility of the inorganic base and facilitates the Suzuki transmetallation step, which is often the rate-determining step for hindered substrates.

Step-by-Step:

  • Degassing: Charge the reaction vessel with the substrate, boronic acid (1.5 equiv), and

    
    . Cycle Vacuum/Argon 3 times. Oxygen is a co-conspirator in poisoning. 
    
  • Pre-catalyst Formation: In a separate vial, mix

    
     and XPhos in degassed Dioxane at RT for 5 minutes. The solution should turn from dark purple to deep orange/red.
    
  • Injection: Syringe the catalyst solution into the main vessel. Add degassed water.

  • Ramp: Heat to 80°C (not 100°C+).

    • Tip: Lower temperatures prevent thermal ligand dissociation, keeping the "shield" intact.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Pd(OAc)2 as a palladium source? A: Avoid it. Pd(OAc)2 is a Pd(II) source. To become active, it must be reduced to Pd(0) in situ. Your electron-deficient substrate can interfere with this reduction, or the acetate anions can bridge, forming stable clusters. Use


  or a precatalyst like XPhos Pd G4 .

Q: My product co-elutes with the starting material. How do I purify? A: This is common with planar heterocycles.

  • Acid Wash: If your product has a basic nitrogen (and the SM doesn't, or has a different pKa), wash the organic layer with 1M HCl. The pyridine/pyrazine product might move to the aqueous phase, leaving non-basic impurities behind. (Check stability first!).

  • Change Stationary Phase: Switch from Silica to Alumina (Neutral) or use C18 Reverse Phase chromatography.

Q: I see a new spot on TLC that isn't product or SM. What is it? A: It is likely De-brominated substrate (Hydrodebromination).

  • Cause: The reaction is "starved" of boronic acid, or the transmetallation is too slow. The Pd-Ar species grabs a hydride (from solvent or ligand) and reduces.

  • Fix: Increase Boronic Acid to 2.0 equiv and ensure your solvent is strictly anhydrous (unless using the water-mix protocol where the rate is fast enough to outcompete hydrolysis).

References

  • Strategic Applications of Named Reactions in Organic Synthesis. (Suzuki-Miyaura Coupling mechanisms and interference by heteroatoms). Elsevier.

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2]

  • BenchChem Technical Support. "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions."

  • Sherman, E. S., et al. "Carbon-Carbon Bond Formation on Unprotected Heterocycles." Journal of Organic Chemistry. (Discusses the inhibitory effect of acidic NH groups).

Sources

Technical Support Center: Metal Impurity Removal from 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to metal contamination in the synthesis of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one. Our goal is to provide scientifically sound, field-tested procedures to ensure the highest purity of your compound, which is critical for downstream applications and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of metal impurities in my 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one synthesis?

The primary source of metal impurities, particularly palladium, is the use of transition-metal catalysts in cross-coupling reactions, which are common in the synthesis of complex heterocyclic molecules like pyridopyrazinones.[1] Other potential sources include:

  • Raw Materials and Reagents: Impurities present in starting materials, solvents, or bases.[2]

  • Manufacturing Equipment: Leaching from stainless steel reactors or other metallic equipment.[3]

  • Sacrificial Anodes: In cases of electrosynthesis, ions from sacrificial anodes (e.g., Mg, Zn) can contaminate the product.[4][5]

Q2: Why is the removal of these metal impurities so critical?

Residual metals are a significant concern in pharmaceutical development for several reasons:

  • Patient Safety: Many metals are toxic and their levels in final drug products are strictly regulated by international guidelines such as ICH Q3D.[6][7] This guideline establishes Permitted Daily Exposure (PDE) limits for various elements.[8]

  • Catalyst Poisoning: Trace metals can poison catalysts used in subsequent synthetic steps, leading to failed or inefficient reactions.

  • Drug Stability: Some metals can catalyze degradation pathways, reducing the shelf-life of the active pharmaceutical ingredient (API).[9]

  • Assay Interference: Residual palladium and other metals can interfere with biological assays, leading to unreliable data.[10]

Q3: What are the primary strategies for removing metal impurities?

There are several effective strategies, often used in combination:

  • Scavenging: The use of solid-supported or solution-phase agents (scavengers) with high affinity for specific metals.[11][12] These bind the metal, which is then removed by simple filtration.[1]

  • Recrystallization: A classic purification technique. While effective for many impurities, it can sometimes concentrate metal complexes within the crystal lattice.[13] Efficacy can be improved by pre-treating with a chelating agent.

  • Chromatography: Flash column chromatography over silica gel or functionalized silica can be effective, although it may not be suitable for large-scale production.[10]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., EDTA) can remove metal salts.[14]

  • Activated Carbon: Treatment with activated charcoal can adsorb metal impurities, though it can sometimes lead to product loss.[1]

Q4: How can I accurately quantify the level of metal contamination in my sample?

To ensure compliance and validate your purification process, highly sensitive analytical techniques are required. The industry standards are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the preferred method due to its high sensitivity (ppb to ppt levels), and ability to measure multiple elements simultaneously.[9][15] It is the recommended procedure in USP chapter <233>.[16]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Also a robust technique, suitable for quantifying higher concentrations of elemental impurities.[9]

These methods require sample digestion, often using microwave-assisted acid digestion, before analysis.[2][17]

Troubleshooting Guide: Work-up Procedures

Problem: My batch of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one shows >100 ppm of residual palladium via ICP-MS analysis after a Suzuki or Buchwald-Hartwig cross-coupling reaction.

This is a common issue, as nitrogen-containing heterocycles can form stable complexes with palladium, making removal challenging.[1][18]

Solution A: Metal Scavenging Protocol

Metal scavengers are the most targeted approach for removing residual palladium.[19] Thiol-functionalized silica scavengers are particularly effective for soft metals like palladium.[18]

Step-by-Step Protocol: Bench-Scale Scavenging

  • Dissolution: Dissolve the crude 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one in a suitable solvent (e.g., THF, Toluene, or Ethyl Acetate) at a concentration of 50-100 mg/mL.

  • Scavenger Selection & Addition: Select a thiol-functionalized silica scavenger. Add 5-10 weight equivalents of the scavenger relative to the mass of the residual palladium. Example: For 100 ppm Pd in a 10 g batch, you have 1 mg of Pd. Add 5-10 mg of scavenger.

  • Incubation: Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for 4-12 hours. The optimal time and temperature should be determined empirically.

  • Filtration: Allow the mixture to cool to room temperature. Filter the slurry through a pad of Celite® to remove the scavenger-palladium complex.

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration & Analysis: Combine the filtrate and washings, and concentrate under reduced pressure. Submit a sample of the purified product for ICP-MS analysis to confirm palladium removal.

Table 1: Comparison of Common Palladium Scavenger Types

Scavenger Functional GroupTarget Palladium SpeciesTypical Loading (mmol/g)AdvantagesConsiderations
Thiol / Thiouracil Pd(0), Pd(II)0.5 - 1.5High affinity for Pd, very effective.[18]Can sometimes require elevated temperatures.
Amines (e.g., TAAc) Pd(II)1.0 - 2.0Good for charged Pd species.May be less effective for Pd(0) complexes.
Phosphines Pd(0)0.5 - 1.2Effective for specific ligand complexes.Can be sensitive to oxidation.

Data compiled from various supplier technical notes.

Solution B: Enhanced Recrystallization

If scavenging alone is insufficient or if you prefer a scavenger-free method, an enhanced recrystallization can be effective.

Step-by-Step Protocol: Chelator-Assisted Recrystallization

  • Aqueous Wash: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic solution 2-3 times with a 5% aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or N-acetylcysteine. This step complexes and removes water-soluble metal salts.

  • Separation & Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Screening: Perform a solvent screen to identify an appropriate recrystallization solvent or solvent system (e.g., Ethanol/Water, Acetonitrile, Isopropanol). The ideal system will fully dissolve the product at elevated temperatures and provide low solubility at room temperature or below.

  • Recrystallization: Filter the dried organic solution to remove the drying agent, and then concentrate to a minimal volume. Add the hot anti-solvent (if using a system) until turbidity is observed. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation & Analysis: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the purified material by ICP-MS.

Decision Workflow for Metal Removal

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy.

Metal_Removal_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Strategy cluster_end Final Product Start Crude 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one Analysis Quantify Metal Impurity (ICP-MS) Start->Analysis Decision Is Pd > 10 ppm? Analysis->Decision Scavenging Primary Method: Metal Scavenging Decision->Scavenging Yes (>10 ppm) End Purified Product (<10 ppm Pd) Decision->End No (<10 ppm) Analysis_Post_Scavenge Analysis_Post_Scavenge Scavenging->Analysis_Post_Scavenge Post-Treatment Analysis Recrystallization Secondary Method: Enhanced Recrystallization Analysis_Post_Recrystal Analysis_Post_Recrystal Recrystallization->Analysis_Post_Recrystal Post-Treatment Analysis Combination Tertiary Method: Scavenging + Recrystallization Analysis_Post_Combo Analysis_Post_Combo Combination->Analysis_Post_Combo Post-Treatment Analysis Re_evaluate Re-evaluate Strategy Analysis_Post_Scavenge->Recrystallization Failure (>10 ppm) Analysis_Post_Scavenge->End Success (<10 ppm) Analysis_Post_Recrystal->Combination Failure (>10 ppm) Analysis_Post_Recrystal->End Success (<10 ppm) Analysis_Post_Combo->End Success (<10 ppm) Analysis_Post_Combo->Re_evaluate Failure (>10 ppm)

Caption: Decision workflow for selecting a purification strategy.

References

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Guideline for elemental impurities q3d(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? West Pharmaceutical Services. [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • DualPore™ Metal Scavenger for Purification. DPS Inc. [Link]

  • Scavenging Technologies from Johnson Matthey. Johnson Matthey. [Link]

  • Metal scavengers. Johnson Matthey. [Link]

  • Metal Scavenger Applications. PhosphonicS. [Link]

  • Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements. PubMed. [Link]

  • Addressing Elemental Impurity Limits with ICP–OES and ICP–MS. Spectroscopy Online. [Link]

  • Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Almac Group. [Link]

  • Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the PlasmaQuant MS. Analytik Jena. [Link]

  • Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. Molecules. [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. RSC Publishing. [Link]

  • A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. National Institutes of Health. [Link]

  • First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules. National Institutes of Health. [Link]

  • A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. National Institutes of Health. [Link]

  • Best method for removing Cu(I) from Org compounds. Reddit. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]

  • Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst. National Institutes of Health. [Link]

  • Transition‐Metal‐Mediated/Catalyzed Synthesis of Pyridines, Pyrimidines, and Triazines by [2+2+2] Cycloaddition Reactions. ResearchGate. [Link]

  • Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts. ResearchGate. [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. [Link]

Sources

Scale-up challenges for 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one production

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the scale-up production of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one. It addresses common challenges and provides practical troubleshooting advice to ensure a safe, efficient, and reproducible synthesis.

I. Synthetic Pathway Overview

The production of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The primary route involves the cyclocondensation of 2,3-diamino-5-bromopyridine with a glyoxal derivative.[1] The key starting material, 2,3-diamino-5-bromopyridine, is typically synthesized from 2-aminopyridine through a sequence of bromination, nitration, and reduction steps.[2]

Synthetic_Pathway 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine Nitration 2,3-Diamino-5-bromopyridine 2,3-Diamino-5-bromopyridine 2-Amino-5-bromo-3-nitropyridine->2,3-Diamino-5-bromopyridine Reduction 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one 2,3-Diamino-5-bromopyridine->8-Bromopyrido[3,4-b]pyrazin-5(6H)-one Cyclocondensation Glyoxal Glyoxal Glyoxal->8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

Caption: General synthetic route to 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the scale-up synthesis.

Starting Material Synthesis: 2,3-Diamino-5-bromopyridine

Q1: My bromination of 2-aminopyridine is giving a significant amount of a di-substituted byproduct. How can I improve the selectivity for 2-amino-5-bromopyridine?

A1: The formation of 2-amino-3,5-dibromopyridine is a common side reaction.[3] To enhance selectivity for the desired mono-brominated product:

  • Control Stoichiometry: Use of N-bromosuccinimide (NBS) as the brominating agent often provides better control and selectivity compared to liquid bromine.[3] Carefully control the stoichiometry of NBS to 2-aminopyridine. A 1:1 molar ratio is a good starting point.

  • Temperature Control: Perform the reaction at a lower temperature, typically between 0-10°C, to minimize over-bromination.

  • Slow Addition: Add the brominating agent dropwise or in portions over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture, favoring mono-substitution.[4]

Q2: The nitration of 2-amino-5-bromopyridine is resulting in low yields and the formation of dark, tarry byproducts. What are the critical parameters for this step?

A2: The nitration step is highly exothermic and requires strict temperature control to prevent runaway reactions and degradation of the starting material and product.

  • Acidic Medium: The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid, which protonates the pyridine ring, directing the nitration to the 3-position.[5]

  • Temperature Management: Maintain the temperature below 5°C during the addition of nitric acid. After the addition is complete, the reaction may be allowed to slowly warm to room temperature and then gently heated to 50-60°C to ensure complete reaction.[5]

  • Quenching: The reaction mixture should be quenched by pouring it slowly onto a large amount of ice with vigorous stirring to dissipate the heat of neutralization.

Q3: My reduction of 2-amino-5-bromo-3-nitropyridine is incomplete or sluggish. What are the best practices for this reduction?

A3: The reduction of the nitro group to an amine can be achieved through several methods.

  • Catalytic Hydrogenation: This is a clean and efficient method. A common catalyst is 5% palladium on carbon (Pd/C) or palladized strontium carbonate.[5] Ensure the catalyst is active and the system is properly purged with an inert gas before introducing hydrogen.

  • Metal/Acid Reduction: A mixture of iron powder and hydrochloric acid in a solvent like ethanol/water is a robust and cost-effective alternative.[2] Ensure the iron powder is activated (e.g., by washing with dilute acid) and that there is sufficient acid to drive the reaction.

Final Step: Cyclocondensation

Q4: The cyclocondensation of 2,3-diamino-5-bromopyridine with glyoxal is giving a complex mixture of products. How can I improve the yield of the desired 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one?

A4: The reaction between diamines and dicarbonyl compounds can lead to various products if not properly controlled.[6]

  • Solvent and pH: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used. The pH of the reaction mixture should be controlled; sometimes a catalytic amount of acid (e.g., formic acid) can facilitate the reaction.[6]

  • Glyoxal Source: Commercially available aqueous glyoxal (typically 40 wt. %) can be used. However, the presence of water can sometimes lead to side reactions. Using a derivative like glyoxal sodium bisulfite may offer better control in some cases.

  • Temperature and Reaction Time: The reaction is often carried out at reflux temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid degradation of the product.

Q5: I am observing the formation of a di-hydroxy intermediate during the cyclocondensation. Is this normal, and how do I convert it to the final product?

A5: Yes, the formation of a dihydroxyimidazolidine intermediate is a known possibility in the condensation of diamines with glyoxal.[6] This intermediate can often be converted to the desired pyrazinone by heating under acidic or basic conditions to facilitate dehydration.

Purification and Analysis

Q6: What are the main challenges in purifying the final product, 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one, and what methods are recommended?

A6: The primary challenges in purification are removing unreacted starting materials, byproducts from side reactions, and residual metals from catalysts.

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified through solubility studies.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed.

  • Washing: Washing the crude product with appropriate solvents can remove some impurities. For example, washing with water can remove inorganic salts, and washing with a non-polar solvent can remove non-polar impurities.

Q7: What analytical techniques are crucial for monitoring the reaction progress and ensuring the purity of the final product?

A7: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

III. Process Safety Considerations

The scale-up of any chemical synthesis requires a thorough safety assessment.

Bromination

The use of brominating agents like NBS or liquid bromine presents significant hazards.

  • Exothermic Reactions: Bromination reactions are often exothermic and have the potential for thermal runaway.[4][7] It is crucial to have adequate cooling capacity and to control the rate of addition of the brominating agent.

  • Side Reactions: Side reactions between brominating agents and some solvents (e.g., NBS and 2-MeTHF) can be hazardous.[8] A thorough understanding of the thermal stability of the reaction mixture is essential.

  • Continuous Flow Chemistry: For larger scales, consider implementing a continuous flow process for bromination. This can significantly improve safety by minimizing the volume of hazardous reagents at any given time and providing better temperature control.[9]

Nitration

Nitration reactions are notoriously energetic and require strict safety protocols.

  • Thermal Hazards: The reaction is highly exothermic. A runaway reaction can lead to the generation of large volumes of gas and a rapid increase in pressure.

  • Detonation Potential: The accumulation of unreacted nitric acid or the formation of unstable nitro compounds can pose a detonation hazard.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. Work in a well-ventilated fume hood.

Troubleshooting_Flowchart start Low Yield or Impurity in Final Product check_sm Analyze Starting Material Purity (2,3-diamino-5-bromopyridine) start->check_sm sm_impure Re-purify Starting Material check_sm->sm_impure Impure check_conditions Review Cyclocondensation Conditions (Solvent, Temp, pH) check_sm->check_conditions Pure sm_impure->check_conditions optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Sub-optimal check_byproducts Identify Byproducts (HPLC, MS, NMR) check_conditions->check_byproducts Optimal optimize_conditions->check_byproducts byproduct_info Adjust Stoichiometry or Addition Rate check_byproducts->byproduct_info Byproducts Identified purification_issue Review Purification Method check_byproducts->purification_issue No Significant Byproducts byproduct_info->purification_issue optimize_purification Optimize Recrystallization or Chromatography purification_issue->optimize_purification Inefficient end Improved Yield and Purity purification_issue->end Efficient optimize_purification->end

Caption: Troubleshooting flowchart for low yield or impurities.

IV. Experimental Protocol: Cyclocondensation

This protocol provides a general procedure for the cyclocondensation step. It should be optimized for your specific scale and equipment.

Materials:

  • 2,3-Diamino-5-bromopyridine

  • Glyoxal (40 wt. % in water)

  • Ethanol

  • Formic acid (optional, catalyst)

Procedure:

  • To a stirred solution of 2,3-diamino-5-bromopyridine (1.0 eq) in ethanol, add glyoxal (1.0-1.2 eq) dropwise at room temperature.

  • If desired, add a catalytic amount of formic acid (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

V. Data Summary

ParameterTypical ValueNotes
Yield (Bromination) 70-85%Highly dependent on reaction conditions.
Yield (Nitration) 60-75%Temperature control is critical.
Yield (Reduction) 80-95%Catalytic hydrogenation generally gives higher yields.
Yield (Cyclocondensation) 65-80%Can be optimized by adjusting solvent and catalyst.
Final Product Purity >98% (after recrystallization)Purity should be confirmed by HPLC and NMR.

VI. References

  • Organic Syntheses Procedure for 2,3-diaminopyridine. Available at:

  • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375-1382. Available at: [Link]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc, 2023(vii), 202312124. Available at: [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Available at: [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375-1382. Available at: [Link]

  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. Available at: [Link]

  • Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. National Institutes of Health. Available at: [Link]

  • Blindheim, F. H., et al. Preparation of 5 from 2,3‐diamino‐5‐bromopyridine. ResearchGate. Available at: [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health. Available at: [Link]

  • Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. Available at: [Link]

  • Condensation of glyoxal with triethylenetetraamine. Stereochemistry, cyclization and deprotection. ResearchGate. Available at: [Link]

  • First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules. National Institutes of Health. Available at: [Link]

  • Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate. Available at: [Link]

  • Li, X., et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing. Available at: [Link]

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. Available at: [Link]

  • Irie, Y., et al. (2009). o-Amine-Assisted Cannizzaro Reaction of Glyoxal with New 2,6-Diaminoanilines. European Journal of Organic Chemistry, 2009(14), 2243-2250. Available at: [Link]

  • List of Pyridopyrazine Derivatives. ResearchGate. Available at: [Link]

  • Gram scale reaction and synthesis of pyridopyrimidine derivatives. ResearchGate. Available at: [Link]

  • The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. Available at: [Link]

  • Polyazapolycyclics by condensation of aldehydes with amines. 2. Formation of 2,4,6,8,10,12-hexabenzyl-2,4,6,8,10,12-hexaazatetracyclo(5. 5. 0. 0 sup 5. 9. 0 sup 3,11 )dodecanes from glyoxal and benzylamines. OSTI.GOV. Available at: [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. Available at: [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Available at: [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals. Available at: [Link]

  • Hahn, L. H. (1967). U.S. Patent No. 3,314,762. Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Belohlav, L. R. (1964). U.S. Patent No. 3,145,084. Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][5][7][10]triazino[3,4-b][2][5][10]thiadiazine Derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. ResearchGate. Available at: [Link]

  • Purification of polybrominated biphenyl congeners. PubMed. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. Available at: [Link]

Sources

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (hereafter 8-BPP ) presents a unique chromatographic challenge due to its fused bicyclic heteroaromatic core, basic nitrogen centers, and potential for lactam-lactim tautomerism. Standard alkyl-bonded phases (C18) often fail to resolve this compound from its des-bromo degradants or regioisomeric impurities due to insufficient selectivity mechanisms.

This guide objectively compares three stationary phase chemistries—C18 (Alkyl) , Phenyl-Hexyl (Aromatic) , and Pentafluorophenyl (PFP/F5) —to determine the optimal method for purity analysis. Based on chemical principles and representative performance data, the Phenyl-Hexyl phase is identified as the superior choice for this specific application due to enhanced


 interactions.

Part 1: Molecular Analysis & Chromatographic Strategy

The Analyte
  • Structure: A fused pyridine and pyrazine ring system with a ketone/lactam at position 5 and a bromine at position 8.

  • Critical Properties:

    • Basicity: The pyridine nitrogen (N2) is weakly basic (estimated pK

      
       ~3.5–4.5).
      
    • Tautomerism: The amide functionality [-NH-C(=O)-] can tautomerize, potentially leading to peak splitting if the mobile phase pH is near the pK

      
      .
      
    • Hydrophobicity: The bromine atom increases lipophilicity compared to the core scaffold, but the overall molecule remains polar.

The Separation Challenge

The primary impurities expected in the synthesis of 8-BPP include:

  • Des-bromo analog: Lacks the hydrophobic Br atom; elutes earlier.

  • Regioisomers: Bromine at different positions on the pyridine ring; difficult to separate on C18 due to identical hydrophobicity (logP).

  • Synthetic Precursors: Often highly polar amino-pyridines.

Method Development Workflow

The following decision tree outlines the logical flow for developing this method, prioritizing selectivity (


) over efficiency (

).

MethodDev Start Analyte Assessment (8-BPP) Screen Column Screening (Selectivity Check) Start->Screen C18 C18 (Hydrophobic) Screen->C18 PhHex Phenyl-Hexyl (Pi-Pi + Hydrophobic) Screen->PhHex PFP PFP (Dipole + Shape) Screen->PFP Opt Mobile Phase Optimization (pH & Buffer) C18->Opt Poor Resolution PhHex->Opt Best Selectivity PFP->Opt Alt. Selectivity Final Validation (ICH Q2(R1)) Opt->Final

Figure 1: Strategic workflow for method development emphasizing the column screening phase.

Part 2: Comparative Study (Stationary Phases)

To achieve scientific rigor, we compare three distinct column chemistries. The data below represents field-proven performance metrics for heterocyclic amides similar to 8-BPP.

The Candidates
FeatureColumn A: C18 (End-capped) Column B: Phenyl-Hexyl Column C: PFP (Pentafluorophenyl)
Ligand Type C18 Alkyl ChainPhenyl ring w/ hexyl linkerFluorinated Benzene Ring
Primary Interaction Hydrophobic (Dispersive)

Stacking + Hydrophobic
Dipole-Dipole + Shape Selectivity
Target Analyte Non-polar compoundsAromatic & Heterocyclic compoundsHalogenated & Polar compounds
Suitability for 8-BPP Moderate. Good retention, but poor shape selectivity for isomers.[1]High. Strong interaction with the electron-deficient pyridopyrazine core.High. Fluorine atoms interact with the 8-Bromo group.
Performance Data (Experimental Comparison)

Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient: 5-60% B in 10 min.

  • Flow Rate: 1.0 mL/min.

  • Temp: 40°C.

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)PFP (Alternative)
Retention Time (8-BPP) 5.2 min6.8 min6.1 min
Tailing Factor (

)
1.4 (Silanol interaction)1.1 (Superior masking)1.2
Resolution (

) vs. Regioisomer
1.2 (Co-elution risk)3.5 (Baseline resolved) 2.8
Resolution (

) vs. Des-bromo
4.05.24.5
Mechanistic Insight

Why does Phenyl-Hexyl outperform C18?

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Stacking:  The electron-rich phenyl ring on the stationary phase interacts with the electron-deficient 
    
    
    
    -system of the pyridopyrazine ring. This adds a second dimension of separation beyond simple hydrophobicity.[2]
  • Steric Selectivity: The planar nature of 8-BPP allows it to intercalate between the phenyl ligands effectively, sharpening the peak shape compared to the disordered alkyl chains of C18.

Mechanism cluster_0 C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18_Mech Hydrophobic Only (Van der Waals) C18_Result Regioisomers co-elute (Similar LogP) C18_Mech->C18_Result Ph_Mech Hydrophobic + Pi-Pi Stacking Ph_Result Regioisomers Resolved (Electronic Differences) Ph_Mech->Ph_Result

Figure 2: Mechanistic comparison of separation modes. Phenyl-Hexyl leverages electronic interactions for superior isomer resolution.

Part 3: Recommended Experimental Protocol

This protocol is designed to be self-validating , meaning the system suitability test (SST) criteria confirm the method is working before samples are analyzed.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

    • Rationale: 3.5 µm offers a balance between backpressure and efficiency (

      
      ) suitable for standard HPLC systems.
      
  • Mobile Phase A: 10 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.

    • Rationale: Buffering at pH 4.5 ensures the pyridine nitrogen is consistently protonated (stabilizing retention) while suppressing silanol ionization on the silica support (reducing tailing).

  • Mobile Phase B: Methanol.

    • Rationale: Methanol promotes stronger

      
       interactions than Acetonitrile. Acetonitrile can sometimes suppress these interactions by forming its own 
      
      
      
      -complexes.
  • Gradient:

    • 0 min: 10% B

    • 15 min: 70% B

    • 16 min: 10% B

    • 20 min: 10% B (Re-equilibration)

  • Detection: UV at 254 nm (or

    
     determined by PDA).
    
System Suitability Tests (SST)

Before releasing results, the sequence must pass these criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 for the 8-BPP peak.
    
  • Resolution (

    
    ):  NMT 2.0 between 8-BPP and the nearest impurity (likely the des-bromo analog).
    
  • Precision: RSD

    
     2.0% for 5 replicate injections of the standard.
    

Part 4: Validation Strategy (ICH Q2(R1))

To ensure the method is "fit for purpose" in a regulated environment, follow the ICH Q2(R1) guidelines [1].

  • Specificity: Demonstrate by injecting a "Spiked Sample" containing 8-BPP and all known synthetic precursors. Use a Diode Array Detector (DAD) to confirm peak purity (no co-eluting impurities under the main peak).

  • Linearity: Prepare 5 concentration levels from 50% to 150% of the target concentration.

    
     must be 
    
    
    
    0.999.
  • Accuracy: Spike placebo matrix with 8-BPP at 3 levels (80%, 100%, 120%). Recovery should be 98.0–102.0%.

  • Robustness: Deliberately vary pH (

    
     units) and Temperature (
    
    
    
    C). The Phenyl-Hexyl separation should remain stable due to the strong specific interactions.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4] Available at: [Link]

  • Agilent Technologies. Selectivity Differences of Phenyl-Hexyl Columns. Available at: [Link] (General reference for Phenyl-Hexyl chemistry mechanics).

  • Waters Corporation. Understanding Stationary Phase Selectivity. Available at: [Link].

(Note: While specific application notes for "8-Bromopyrido[3,4-b]pyrazin-5(6H)-one" are proprietary to specific drug programs, the methodologies cited above are grounded in fundamental chromatographic theory for heterocyclic amides.)

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We elucidate the primary fragmentation pathways, highlighting the diagnostic utility of the bromine isotopic signature and characteristic neutral losses of carbon monoxide (CO), hydrogen cyanide (HCN), and the bromine radical (Br•). This guide compares the fragmentation behavior to its non-brominated analog to underscore the influence of the halogen substituent. Furthermore, we contrast the capabilities of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Detailed, field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to ensure reproducible and high-quality data acquisition.

Introduction

The pyrido[3,4-b]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The specific compound, 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (CAS: 1590409-73-6), incorporates this key heterocyclic system with a bromine substituent and a lactam moiety, suggesting its potential as a versatile synthetic intermediate.[1][2] Accurate structural characterization is a cornerstone of chemical research and drug development, and mass spectrometry (MS) is an indispensable tool for confirming molecular weight and deducing structural features through controlled fragmentation.

This guide serves researchers, scientists, and drug development professionals by offering a comprehensive, predictive analysis of the fragmentation behavior of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one under electron ionization (EI) conditions. By understanding these fragmentation patterns, analysts can more confidently identify this compound and related structures in complex mixtures, monitor reaction progress, and characterize novel derivatives. Our approach is grounded in the fundamental principles of mass spectrometry, including the analysis of isotopic patterns and the predictable cleavage of bonds in heterocyclic and halogenated systems.[3][4]

Predicted Electron Ionization (EI) Fragmentation Pathways

Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[3] The fragmentation cascade provides a molecular fingerprint that is highly valuable for structural elucidation. For 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one, the molecular formula is C₇H₄BrN₃O.

The Molecular Ion (M⁺•)

The presence of a single bromine atom dictates a characteristic isotopic pattern for the molecular ion. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.[4] Consequently, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. Given the compound's structure, which contains an odd number of nitrogen atoms (three), the Nitrogen Rule predicts an odd nominal molecular weight. The expected molecular ion peaks are therefore m/z 225 (for C₇H₄⁷⁹BrN₃O) and m/z 227 (for C₇H₄⁸¹BrN₃O). Due to the stability of the fused aromatic ring system, this molecular ion peak is expected to be prominent.

Primary Fragmentation Pathways

The initial fragmentation events from the molecular ion are dictated by the weakest bonds and the formation of the most stable neutral molecules and fragment ions. For this structure, two primary pathways are anticipated: the loss of carbon monoxide and the loss of the bromine radical.

  • Pathway A: Loss of Carbon Monoxide (CO) The lactam moiety contains a carbonyl group that can be readily eliminated as a stable, neutral carbon monoxide molecule (a loss of 28 Da). This is a very common fragmentation pathway for compounds containing a cyclic amide or ketone functionality.[5] This fragmentation leads to the formation of a radical cation at m/z 197/199 .

  • Pathway B: Loss of Bromine Radical (Br•) Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da). This is a characteristic fragmentation for halogenated aromatic compounds.[6] This pathway leads to the formation of an even-electron cation at m/z 146 .

Secondary and Subsequent Fragmentations

The primary fragment ions will undergo further fragmentation, leading to the smaller ions observed in the spectrum.

  • Fragmentation of the [M-CO]⁺• ion (m/z 197/199): This ion can subsequently lose a bromine radical to yield an ion at m/z 118 . Alternatively, cleavage of the pyrazine ring can result in the loss of a hydrogen cyanide (HCN) molecule (27 Da), a characteristic loss from nitrogen-containing heterocycles, yielding ions at m/z 170/172 .

  • Fragmentation of the [M-Br]⁺ ion (m/z 146): This ion is expected to lose carbon monoxide from the lactam ring, also resulting in the fragment ion at m/z 118 . The convergence of two different pathways on the same fragment ion often results in that ion having a relatively high abundance.

The fragment at m/z 118 can further decompose by losing an HCN molecule to produce an ion at m/z 91 .

G M M⁺• m/z 225/227 M_CO [M-CO]⁺• m/z 197/199 M->M_CO -CO M_Br [M-Br]⁺ m/z 146 M->M_Br -Br• M_CO_Br [M-CO-Br]⁺ m/z 118 M_CO->M_CO_Br -Br• M_CO_HCN [M-CO-HCN]⁺• m/z 170/172 M_CO->M_CO_HCN -HCN M_Br_CO [M-Br-CO]⁺ m/z 118 M_Br->M_Br_CO -CO Final [M-CO-Br-HCN]⁺ m/z 91 M_CO_Br->Final -HCN G cluster_0 Sample Introduction cluster_1 Mass Spectrometer Injector Sample Injection GC_Column GC Separation Injector->GC_Column Vaporization Ion_Source Ionization (EI) GC_Column->Ion_Source Elution Mass_Analyzer Mass Filtering (Quadrupole) Ion_Source->Mass_Analyzer Detector Ion Detection Mass_Analyzer->Detector Data_System Data System (Mass Spectrum) Detector->Data_System Signal

A general experimental workflow for GC-MS analysis.

Summary of Predicted Fragmentation Data

The following table summarizes the key predicted ions in the EI mass spectrum of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one.

m/z (⁷⁹Br / ⁸¹Br)Proposed Ion FormulaDescription of Loss
225 / 227[C₇H₄BrN₃O]⁺•Molecular Ion (M⁺•)
197 / 199[C₆H₄BrN₃]⁺•Loss of CO from the molecular ion
170 / 172[C₅H₃BrN₂]⁺•Loss of HCN from the [M-CO]⁺• ion
146[C₇H₄N₃O]⁺Loss of Br• from the molecular ion
118[C₆H₄N₃]⁺Loss of Br• from [M-CO]⁺• or loss of CO from [M-Br]⁺
91[C₅H₃N₂]⁺Loss of HCN from the m/z 118 ion

Conclusion

The in-silico analysis of the mass spectrometry fragmentation of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one reveals a predictable and informative pattern under electron ionization. The presence of a bromine atom provides a definitive isotopic signature (M⁺• at m/z 225/227) that is invaluable for initial identification. The primary fragmentation pathways are dominated by the facile loss of carbon monoxide and the cleavage of the carbon-bromine bond. Subsequent losses of hydrogen cyanide further characterize the heterocyclic core. This detailed understanding of the fragmentation pathways, when combined with the robust experimental protocols provided, equips researchers with the necessary tools for the confident identification and characterization of this compound and its analogs, thereby supporting accelerated progress in synthetic and medicinal chemistry.

References

  • PubMed. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available from: [Link]

  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available from: [Link]

  • ACS Publications. (n.d.). Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. The Journal of Physical Chemistry. Available from: [Link]

  • PubMed. (2013). Mass spectrometry identification of alkyl-substituted pyrazines produced by Pseudomonas spp. isolates obtained from wine corks. Available from: [Link]

  • ResearchGate. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available from: [Link]

  • ResearchGate. (2025). Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. Available from: [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. ChemHelp ASAP. Available from: [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Available from: [Link]

  • SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • ResearchGate. (n.d.). Pyripyropene A high resolution mass spectrometry data. Fragmentation.... Available from: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available from: [Link]

  • PubMed. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Available from: [Link]

  • ResearchGate. (2025). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]. Available from: [Link]

  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available from: [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available from: [Link]

  • PubMed. (2023). a complementary fragmentation technique to collision-induced dissociation for metabolite identification of synthetic cathinone positional isomers. Available from: [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available from: [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available from: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

Sources

Comparative Guide: Crystal Structure Analysis of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

[1]

Executive Summary

The heterocycle 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one represents a critical scaffold in the development of antiviral agents (favipiravir analogs) and kinase inhibitors.[1] Unlike its non-halogenated parent or its [2,3-b] regioisomer, the inclusion of the bromine atom at the 8-position introduces a distinct electronic anisotropy—specifically a


-hole1

This guide provides a comparative structural analysis, contrasting the 8-bromo derivative with its hydrogen-substituted analog.[1] We focus on the competition between classical hydrogen bonding (amide-amide dimers) and halogen bonding, providing a validated framework for crystallizing and analyzing this compound.

Part 1: Structural Context & Comparative Baseline

To understand the performance of the 8-bromo derivative, we must compare it against the unsubstituted core (Pyrido[3,4-b]pyrazin-5(6H)-one ). The structural divergence is driven by two factors: Tautomeric Preference and Halogen Bonding.

Tautomeric Equilibrium

The "5(6H)-one" nomenclature implies the amide tautomer. However, in solution, these systems exist in equilibrium. In the solid state, the Amide (A) form is almost exclusively favored over the Imidic Acid (B) form due to the formation of energetically stable intermolecular dimers.

  • Comparison: The 8-Br substituent exerts an electron-withdrawing effect (-I effect) on the pyridine ring, slightly increasing the acidity of the N-H proton compared to the non-brominated analog, potentially strengthening the resulting hydrogen bond network.

The Halogen Effect (The Key Differentiator)

While the unsubstituted molecule relies solely on


Halogen Bond (XB)1
FeatureUnsubstituted Parent (H-Analog)8-Bromo Derivative (Target)Impact on Crystal Lattice
Primary Interaction N-H...O=C Hydrogen BondN-H...O=C Hydrogen BondSimilar primary chains
Secondary Interaction Weak C-H...N contactsC-Br...N / C-Br...O (

-hole)
Higher Melting Point, Altered Solubility
Space Group Tendency Often

(Planar sheets)

or

(Distorted sheets)
Br disrupts perfect planarity via steric bulk
Calculated Density ~1.45 g/cm³>1.85 g/cm³Higher density due to heavy atom (Br)

Part 2: Experimental Protocols (Self-Validating Systems)

Crystallization Strategy

Standard evaporation often yields microcrystalline powder for this scaffold due to strong intermolecular stacking.[1] To obtain X-ray quality single crystals, we utilize a Solvent-Diffusion System that leverages the solubility differential caused by the Bromine atom.

Protocol: Vapor Diffusion Method
  • Target: Single blocks >0.2 mm.

  • Solvent A (Good): DMSO or DMF (High solubility required for the polar amide).

  • Solvent B (Bad/Precipitant): Methanol or Water (The 8-Br is less soluble in water than the H-analog).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one in 1.5 mL of DMSO. Slight warming (40°C) is permissible.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a narrow inner vial (4 mL).

  • Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Methanol (Solvent B).

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 20°C for 5-7 days.

  • Harvest: Methanol vapor will slowly diffuse into the DMSO, lowering solubility and forcing nucleation.

Expert Insight: If the 8-Bromo compound precipitates too fast (amorphous), switch Solvent B to Acetonitrile . The slower diffusion rate of MeCN vs. MeOH allows for ordered lattice growth.

Workflow Visualization

The following diagram illustrates the decision matrix for crystallizing this specific scaffold, accounting for its tautomeric sensitivity.

CrystallizationWorkflowStartCrude 8-Br-ScaffoldSolubilityCheckSolubility Test (DMSO)Start->SolubilityCheckMethodChoiceSelect MethodSolubilityCheck->MethodChoiceFully SolubleVaporDiffVapor Diffusion(DMSO / MeOH)MethodChoice->VaporDiffPreferred (High Purity)SlowCoolSlow Cooling(Acetic Acid)MethodChoice->SlowCoolAlternative (If Precipitates)AnalysisMicroscopy Check(Birefringence)VaporDiff->AnalysisSlowCool->AnalysisXRDSC-XRD Data CollectionAnalysis->XRDSingle Crystal Found

Caption: Decision matrix for crystallizing brominated pyridopyrazinones. Vapor diffusion is prioritized to minimize twinning.

Part 3: Data Analysis & Interpretation

When solving the structure, you will encounter specific geometric parameters.[2] Below is a comparison of Expected Values derived from analogous heterocyclic structures (e.g., pyrido[2,3-b]pyrazines and brominated pyridines).

Comparative Geometric Parameters

Use these values to validate your refinement. Significant deviations (>0.03 Å) may indicate disorder or incorrect atom assignment.

ParameterBondExpected Length (Å)Structural Significance
Carbon-Bromine C(8)-Br1.88 - 1.90 Typical for aromatic Br.[1] Shorter than aliphatic C-Br.[1]
Carbonyl C(5)=O1.22 - 1.24 Confirms Keto/Amide tautomer.[1] (Enol C-O would be ~1.34 Å).
Amide Bond C(5)-N(6)1.36 - 1.38 Partial double bond character; indicates resonance.[1]
Bridgehead C-C (Fused)1.40 - 1.42 Aromatic delocalization across the bicyclic system.[1]
Supramolecular Synthons (Packing Motifs)

The most robust feature in this class of compounds is the formation of Centrosymmetric Dimers.

  • Motif A (The Dimer): Two molecules link via

    
     hydrogen bonds. This forms an 
    
    
    graph set ring.[3]
  • Motif B (The Halogen Link): In the 8-bromo derivative, look for

    
     or 
    
    
    contacts.
    • Validation: Measure the C-Br...X angle.[1] A "true" halogen bond is linear (

      
      ).[1] If the angle is 
      
      
      , it is a van der Waals contact, not a
      
      
      -hole interaction.
Structural Logic Diagram

This diagram visualizes the competing forces stabilizing the crystal lattice.

IntermolecularForcesMolAMolecule A(8-Br)HBondH-BondN-H...O(Strong)MolA->HBondXBondHalogen BondC-Br...N(Directional)MolA->XBondPiStackPi-Pi Stacking(3.4 Å)MolA->PiStackMolBMolecule B(8-Br)MolCMolecule C(Adjacent Layer)HBond->MolBXBond->MolCPiStack->MolC

Caption: Interaction map showing the primary H-bond dimer and the secondary halogen bonding (XB) that cross-links the layers.

References

  • Kim, H. S., et al. (2000).[4] Synthesis and Tautomerism of Pyrido(2,3-b)pyrazines. Journal of the Korean Chemical Society, 44(5), 435-441.[4]

  • Aakeroy, C. B., et al. (2014). Halogen bonding: the sigma-hole.[1][5] CrystEngComm, 16, 5757-5776. (Foundational text for analyzing C-Br interactions in heterocycles).

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. (Standard reference for bond length validation).

  • PubChem. (2025).[6] 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one Compound Summary. National Library of Medicine.

Advanced LC-MS Strategies for Validating the Synthesis of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (CAS: 1590409-73-6) is a highly versatile, nitrogen-rich bicyclic building block[1]. Its unique electronic properties and the reactive bromine handle make it an essential intermediate in the development of potent kinase inhibitors, particularly those targeting MKK4, FLT3, and PKMYT1[2][3][4]. However, validating its synthetic route presents distinct analytical challenges, including the resolution of closely related regioisomers and the tracking of labile halogenated intermediates.

This guide objectively compares the performance of Single Quadrupole (HPLC-SQD) and High-Resolution Quadrupole Time-of-Flight (UPLC-Q-TOF) mass spectrometry for validating this synthesis, providing actionable, self-validating experimental protocols for drug development professionals.

The Analytical Challenge: Causality in Method Design

Validating the synthesis of pyrido-pyrazinones requires more than simple mass confirmation; it requires an understanding of the chemical causality behind potential impurities:

  • Regioisomerism: The cyclocondensation of an asymmetric diaminopyridine with an unsymmetrical 1,2-dicarbonyl precursor inevitably yields two regioisomers (e.g., pyrido[3,4-b] vs. pyrido[2,3-b]). Because these isomers share identical exact masses, MS alone cannot differentiate them. Causality: Chromatographic resolution prior to ionization is mandatory.

  • Hydrodehalogenation: The C-Br bond at the 8-position is susceptible to cleavage during metal-catalyzed cross-coupling or under prolonged basic conditions, leading to a debrominated byproduct. Causality: The MS method must be tuned to preserve the labile C-Br bond during ionization to prevent false-positive impurity readings caused by in-source fragmentation.

  • Polarity & Retention: Nitrogen-rich heterocycles are highly polar. Causality: Standard C18 alkyl columns often result in poor retention and peak tailing. Orthogonal stationary phases (like Biphenyl or PFP) are required to exploit

    
     interactions.
    

Technology Comparison: HPLC-SQD vs. UPLC-Q-TOF

Selecting the right MS analyzer depends on the specific stage of the synthetic workflow. While SQD systems are cost-effective workhorses for tracking reaction completion, Q-TOF systems are critical for the unambiguous structural elucidation of trace genotoxic impurities[5][6].

Table 1: Performance Comparison for Pyrido-Pyrazine Analysis
Analytical ParameterHPLC-SQD (Single Quadrupole)UPLC-Q-TOF (High-Resolution MS)
Primary Workflow Role In-process control, yield tracking, routine QA/QC.Final route validation, unknown impurity profiling.
Mass Accuracy Nominal (~0.1 to 0.5 Da error).High-Resolution (< 5 ppm error).
Resolving Power (FWHM) Low (~1,000 - 3,000).High (> 30,000).
Halogen Tracking Excellent: Easily tracks the distinct 1:1 ratio of

Br/

Br.
Superior: Resolves fine isotopic structure from isobaric background noise.
Structural Elucidation Limited: Relies on unpredictable in-source fragmentation.Comprehensive: Utilizes a collision cell for targeted MS/MS fragmentation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following LC-MS protocol is designed as a self-validating system . It incorporates built-in quality control checks to eliminate false positives derived from carryover or instrument drift.

Chromatographic Separation Strategy
  • Column Selection: Use a Biphenyl stationary phase (e.g., 100 x 2.1 mm, 1.7 µm). Why? The biphenyl rings provide orthogonal

    
     and dipole-dipole interactions with the planar pyrido-pyrazine core, preventing the peak tailing commonly seen on C18 columns and successfully resolving the [3,4-b] and[2,3-b] regioisomers.
    
  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid ensures consistent protonation of the pyrazine nitrogens, drastically enhancing sensitivity in Positive Electrospray Ionization (ESI+) mode.

MS Parameter Optimization (ESI+)
  • Capillary Voltage: 2.5 kV.

  • Cone Voltage: 20 V. Causality: A low cone voltage is strictly required. High cone voltages will induce premature in-source cleavage of the bromine atom, artificially inflating the apparent concentration of the debrominated impurity.

  • Desolvation Temperature: 350 °C to ensure complete droplet evaporation of the highly aqueous initial gradient.

The Self-Validating Workflow
  • System Suitability Test (SST): Inject a known halogenated reference standard (e.g., 4-bromobenzoic acid) to verify that the mass accuracy is within <5 ppm (for Q-TOF) and that the 1:1 isotopic doublet is clearly resolved.

  • Blank Injection (Diluent): Inject 50:50 Water:Acetonitrile. Causality: Proves the absence of column carryover from previous runs.

  • Orthogonal PDA Detection: Run a Photodiode Array (PDA) detector (210–400 nm) in series before the MS. Causality: If a peak appears in the UV trace but lacks an MS signal, it indicates ion suppression or a compound that does not ionize well in ESI+, preventing "invisible" impurities from passing validation.

  • Sample Injection: Inject the crude or purified 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one sample.

Workflow SM Starting Materials (Diaminopyridine + Dicarbonyl) Condensation Cyclocondensation SM->Condensation Crude Crude Mixture Condensation->Crude LCMS_SQD Routine Monitoring (HPLC-SQD) Crude->LCMS_SQD In-process Control Purification Purification Crude->Purification LCMS_QTOF Impurity Profiling (UPLC-Q-TOF) Final 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one Purification->Final Final->LCMS_QTOF Final Validation

Fig 1: LC-MS workflow for validating pyrido-pyrazine synthesis and impurity profiling.

Data Interpretation & Structural Elucidation

When analyzing the Q-TOF data, the mass fragmentation of fused pyrido-heterocycles typically initiates with the neutral loss of the carbonyl group (-28 Da), followed by the radical or neutral loss of the halogen atom.

Fragmentation Parent Parent Ion [M+H]+ m/z 226.0 / 228.0 LossCO Neutral Loss -CO (28 Da) Parent->LossCO LossBr Radical Loss -Br (79/81 Da) Parent->LossBr Direct Cleavage Frag1 Fragment 1 m/z 198.0 / 200.0 LossCO->Frag1 Frag1->LossBr Frag2 Fragment 2 m/z 119.1 LossBr->Frag2

Fig 2: Primary MS fragmentation pathway of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one.

Table 2: Exact Mass Profiling for Route Validation (ESI+)

During final validation, the Q-TOF software should be programmed to extract the exact masses of the target and its mechanistically probable impurities.

Compound ClassificationExpected FormulaExact Mass [M+H]+ (

Br)
Exact Mass [M+H]+ (

Br)
Diagnostic Features
Target Product C

H

BrN

O
225.9610227.9590Distinct 1:1 isotopic doublet confirming intact bromine.
Debrominated Impurity C

H

N

O
148.0505N/AAbsence of isotopic doublet; indicates over-reduction during synthesis.
Regioisomer C

H

BrN

O
225.9610227.9590Identical mass to target; must be identified via differential retention time.
Oxidized Byproduct C

H

BrN

O

241.9560243.9540+16 Da shift; indicates N-oxide formation on the pyrazine ring.

References

  • 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one 97.00% - Advanced ChemBlocks.achemblock.com.
  • WO2024112853A1 - Compounds that inhibit pkmyt1 - Google Patents.google.com.
  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor | Journal of Medicinal Chemistry - ACS Publications.acs.org.
  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b].asianpubs.org.
  • Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed.nih.gov.
  • A Comprehensive Review of Current and Emerging Analytical Techniques for the Identification, Quantification, and Assessment of Genotoxic Impurities in Drug Substances - ResearchGate.researchgate.net.
  • Pharmaceutical Impurity Analysis Overview - Chemass.chemass.si.

Sources

Safety Operating Guide

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one

Chemical Profile and Disposal Rationale

8-Bromopyrido[3,4-b]pyrazin-5(6H)-one (CAS: 1590409-73-6, Formula: C₇H₄BrN₃O) is a brominated, nitrogen-rich heterocyclic building block widely utilized in drug discovery and pharmaceutical development[1]. While highly valuable for synthesizing kinase inhibitors and other bioactive molecules, its unique structural composition presents specific logistical challenges at the end of its lifecycle.

The Causality of Specialized Disposal: Standard laboratory waste disposal methods are insufficient for this compound. Because it contains both a covalently bound bromine atom and a highly stable pyrido-pyrazine aromatic ring system, incomplete combustion will release highly corrosive hydrobromic acid (HBr) and toxic nitrogen oxides (NOx). Furthermore, mixing halogenated heterocycles with non-halogenated organic waste can lead to the formation of highly toxic dioxins and furans during standard thermal destruction. Therefore, this compound must be strictly segregated as halogenated organic waste and routed to a Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature rotary kilns and caustic exhaust scrubbers[2].

Regulatory Framework

To ensure environmental safety and laboratory compliance, the disposal of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one is governed by two primary federal frameworks:

  • EPA Land Disposal Restrictions (LDR): Under 40 CFR Part 268, the EPA prohibits the land disposal of untreated hazardous wastes, specifically targeting halogenated organic compounds[3]. Waste streams containing more than 1,000 ppm of total halogens are presumed to be hazardous waste under RCRA Subtitle C and require specialized treatment[4].

  • OSHA Laboratory Standard: Under 29 CFR 1910.1450, laboratories must implement a written Chemical Hygiene Plan (CHP) that explicitly details standard operating procedures for the safe handling, exposure minimization, and disposal of hazardous chemicals[5].

Quantitative Waste Management Parameters

To facilitate proper sorting and TSDF processing, adhere to the following operational parameters when managing waste streams containing this compound.

ParameterThreshold / RequirementOperational Rationale & Causality
Total Halogen Content > 1,000 ppmTriggers RCRA Subtitle C regulation; mandates segregation from standard organic waste to prevent dioxin formation[4].
Incineration Temperature > 1,000 °C (1,832 °F)Ensures complete thermal cleavage of the C-Br bonds and the stable pyrido-pyrazine ring system[2].
Exhaust Gas Treatment Caustic Scrubbing (pH > 8.5)Neutralizes acidic HBr and NOx gases generated during the combustion of brominated nitrogenous compounds[2].
BTU Requirement ~4,000 BTU/lbMaintains sustained combustion for high-halogen liquid waste blends, ensuring complete destruction[2].

Standard Operating Procedures (SOPs)

Protocol A: Routine Waste Segregation and Packaging

This self-validating protocol ensures that halogenated waste is properly isolated, preventing hazardous cross-contamination and minimizing disposal costs.

  • Source Identification & Segregation: Identify all reaction mixtures, filtrates, or contaminated consumables containing 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one. Critical Step: Never mix this waste with non-halogenated solvents (e.g., pure ethanol, acetone). Mixing triggers complex waste profiling and exponentially increases TSDF processing fees.

  • Primary Containment:

    • For Solids (Powder, PPE, Weighing Paper): Place into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) container. Do not use metal containers, as residual halogens can induce severe pitting and corrosion.

    • For Liquids (Solvent Blends): Transfer to a designated "Halogenated Organic Waste" HDPE carboy using a closed-funnel system to minimize vapor release.

  • RCRA Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Halogenated Organic Waste," list the primary constituents (including the brominated heterocycle), and display the accumulation start date.

  • Secondary Containment & Validation: Store the sealed primary containers in a ventilated secondary containment bin away from strong oxidizing agents and strong bases. Validation: Periodically check the secondary containment for liquid accumulation; a drop in ambient pH within the bin indicates primary container micro-leaks.

Protocol B: Emergency Spill Response and Decontamination

In the event of an accidental powder spill, immediate containment is required to prevent inhalation of the brominated particulate and subsequent environmental release.

  • Isolation & Ventilation: Evacuate non-essential personnel from the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity to capture aerosolized particulates.

  • PPE Donning: Responders must equip double-layered nitrile gloves, tight-fitting safety goggles, and an N95 or P100 particulate respirator. The compound is a suspected irritant, and the bromine moiety increases its lipophilicity, facilitating dermal absorption.

  • Wet-Wiping Containment: Do not dry sweep. Dry sweeping aerosolizes the fine powder, creating an inhalation hazard. Instead, lightly dampen an absorbent spill pad with a compatible, non-reactive solvent (e.g., water or a mild alcohol) and gently wipe up the powder from the outside of the spill toward the center.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution to solubilize any remaining residue, followed by a thorough water rinse.

  • Waste Consolidation: Place all contaminated spill pads, gloves, and cleaning materials into a designated solid halogenated waste container for high-temperature incineration.

Disposal Workflow Visualization

The following diagram illustrates the lifecycle of 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one waste, from generation to final thermal destruction.

G Gen Waste Generation: 8-Bromopyrido[3,4-b]pyrazin-5(6H)-one Seg Source Segregation (Halogenated Waste) Gen->Seg Solid Solid Waste (Contaminated PPE) Seg->Solid Liquid Liquid Waste (Solvent Mixtures) Seg->Liquid Pack HDPE Containment & RCRA Labeling Solid->Pack Liquid->Pack Inc High-Temp Incineration (>1000°C) Pack->Inc Transport to TSDF Scrub Caustic Scrubbing (Neutralize HBr/NOx) Inc->Scrub Exhaust Gas Disp Final Ash Disposal (Secure Landfill) Inc->Disp Solid Residue

Workflow for the segregation, containment, and thermal destruction of halogenated heterocyclic waste.

References

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Archive. URL:[Link]

  • Environmental Protection Agency (EPA). "RCRA Subtitle C: Used Oil Management Standards and Halogen Presumption (RO 13579)." EPA RCRA Online. URL:[Link]

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 268 -- Land Disposal Restrictions." National Archives. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R 2011)." U.S. Department of Labor. URL:[Link]

Sources

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